molecular formula C7H10BNO4S B3027836 2-Methyl-4-sulfamoylphenylboronic acid CAS No. 1402238-36-1

2-Methyl-4-sulfamoylphenylboronic acid

Cat. No.: B3027836
CAS No.: 1402238-36-1
M. Wt: 215.04
InChI Key: BSLOFCDDCNUTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-sulfamoylphenylboronic acid is a useful research compound. Its molecular formula is C7H10BNO4S and its molecular weight is 215.04. The purity is usually 95%.
The exact mass of the compound 2-Methyl-4-sulfamoylphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-4-sulfamoylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-sulfamoylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-methyl-4-sulfamoylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO4S/c1-5-4-6(14(9,12)13)2-3-7(5)8(10)11/h2-4,10-11H,1H3,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLOFCDDCNUTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)N)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001239274
Record name B-[4-(Aminosulfonyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402238-36-1
Record name B-[4-(Aminosulfonyl)-2-methylphenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402238-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-(Aminosulfonyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-sulphamoylbenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Methyl-4-sulfamoylphenylboronic acid CAS number

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-4-sulfamoylphenylboronic acid (CAS 1402238-36-1 ) is a specialized organoboron building block critical for the synthesis of sulfonamide-containing pharmacophores. Its structural uniqueness lies in the ortho-methyl group relative to the boron center, which introduces steric parameters that influence cross-coupling efficiency, combined with a para-sulfamoyl moiety that serves as a key polar handle in medicinal chemistry (e.g., Carbonic Anhydrase inhibitors, COX-2 inhibitors).

This guide provides an authoritative technical breakdown of its physicochemical properties, synthetic routes, and optimized protocols for its application in Suzuki-Miyaura cross-coupling reactions.

Chemical Identity & Physicochemical Profile

The compound is an arylboronic acid characterized by a sulfonamide group at the 4-position and a methyl group at the 2-position relative to the boronic acid functionality.

Property Data
Chemical Name 2-Methyl-4-sulfamoylphenylboronic acid
CAS Number 1402238-36-1
Synonyms 4-Aminosulfonyl-2-methylphenylboronic acid; 4-Borono-3-methylbenzenesulfonamide
Molecular Formula

Molecular Weight 215.04 g/mol
SMILES CC1=C(C=CC(=C1)S(=O)(=O)N)B(O)O
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
pKa (Sulfonamide) ~10.1 (Acidic proton on

)

Synthetic Utility & Preparation[2][3]

While often sourced commercially, in-house preparation is frequently required to ensure fresh activity, as boronic acids can dehydrate to boroxines (trimers) upon storage.

Retrosynthetic Analysis

The most robust route to CAS 1402238-36-1 is via Miyaura Borylation of the corresponding aryl bromide. Traditional lithiation (n-BuLi) is contraindicated due to the acidic protons on the primary sulfonamide, which would require excess base and harsh conditions.

  • Precursor: 4-Bromo-3-methylbenzenesulfonamide (CAS 879487-75-9).[1]

  • Reagent: Bis(pinacolato)diboron (

    
    ).
    
  • Catalyst:

    
    .
    
Synthesis Workflow (Graphviz)

Synthesis Precursor 4-Bromo-3-methyl- benzenesulfonamide (CAS 879487-75-9) Intermediate Pinacol Ester Intermediate Precursor->Intermediate Miyaura Borylation Reagents B2pin2, KOAc Pd(dppf)Cl2 DMSO, 80°C Reagents->Intermediate Product 2-Methyl-4-sulfamoyl- phenylboronic acid (CAS 1402238-36-1) Intermediate->Product Deprotection Hydrolysis NaIO4 / NH4OAc Acetone/H2O Hydrolysis->Product

Figure 1: Palladium-catalyzed synthesis pathway avoiding cryogenic lithiation.

Detailed Protocol: Miyaura Borylation
  • Charge: To a dry Schlenk flask, add 4-Bromo-3-methylbenzenesulfonamide (1.0 eq),

    
     (1.1 eq), and KOAc (3.0 eq).
    
  • Catalyst: Add

    
     (3-5 mol%).
    
  • Solvent: Add anhydrous DMSO or Dioxane (degassed).

  • Reaction: Heat to 80-90°C under

    
     for 4–12 hours. Monitor by LC-MS (Target mass will be the pinacol ester).
    
  • Workup: Dilute with EtOAc, wash with brine.

  • Hydrolysis (Optional): The pinacol ester is often used directly. To isolate the free acid, treat the ester with

    
     (3 eq) and 
    
    
    
    (3 eq) in Acetone/Water (1:1) for 16h at RT.

Application in Suzuki-Miyaura Coupling

The primary application of CAS 1402238-36-1 is introducing the sulfonamide pharmacophore into heteroaromatic cores.

Mechanistic Challenges
  • Steric Hindrance: The ortho-methyl group (Position 2) creates steric bulk around the Boron atom. This slows down the transmetallation step in the catalytic cycle.

  • Catalyst Poisoning: The primary sulfonamide (

    
    ) can coordinate to Palladium.
    
    • Solution: Use phosphine ligands that are bulky and electron-rich (e.g., SPhos , XPhos ) to prevent sulfonamide coordination and facilitate transmetallation.

Optimized Coupling Conditions
Parameter Recommendation Rationale
Catalyst

+ SPhos
SPhos is excellent for ortho-substituted boronic acids.
Base

(2.0 M aq)
Stronger bases like carbonates work, but phosphates often yield cleaner profiles with sulfonamides.
Solvent n-Butanol / Water (4:1)Biphasic systems help solubilize the inorganic base and the organic substrates.
Temperature 100°CHigher energy required to overcome the steric barrier of the 2-methyl group.
Catalytic Cycle Visualization (Graphviz)

SuzukiCycle Pd0 Pd(0)-L2 Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd PdII_X Pd(II)-Ar-X OxAdd->PdII_X TransMet Transmetallation (Rate Limiting Step) PdII_X->TransMet + 2-Me-4-Sulfamoyl-Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Suzuki cycle highlighting the Transmetallation step where the 2-Methyl steric hindrance applies.

Handling & Stability

  • Boroxine Formation: Like most boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine). This does not affect reactivity but alters the apparent melting point and elemental analysis.

    • Tip: If precise stoichiometry is needed, convert to the pinacol ester or assume ~95% purity by weight.

  • Protodeboronation: The presence of the electron-withdrawing sulfonamide group stabilizes the C-B bond slightly, but prolonged heating in strong aqueous base can lead to protodeboronation.

  • Storage: Store at 2–8°C under inert gas. Hygroscopic.

References

  • Sigma-Aldrich. Product Specification: (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid (Analogous Structure). Retrieved from .[2]

  • BLD Pharm. Product Datasheet: 2-Methyl-4-sulfamoylphenylboronic acid (CAS 1402238-36-1). Retrieved from .

  • Ishiyama, T., et al. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry, 1995.
  • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007.

Sources

2-Methyl-4-sulfamoylphenylboronic Acid: A Bifunctional Scaffold in Targeted Drug Discovery and Cross-Coupling Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. 2-Methyl-4-sulfamoylphenylboronic acid represents a highly specialized scaffold that bridges synthetic versatility with direct biological target engagement. By combining a boronic acid moiety—primed for palladium-catalyzed cross-coupling—with a primary sulfonamide group, this molecule serves as a premier starting material for synthesizing advanced Carbonic Anhydrase Inhibitors (CAIs).

This technical guide deconstructs the physicochemical properties, structural logic, and field-proven experimental workflows associated with this compound, providing drug development professionals with a self-validating framework for its application.

Physicochemical Profiling & Structural Logic

Understanding the exact physicochemical parameters of 2-Methyl-4-sulfamoylphenylboronic acid is the first step in predicting its behavior in both synthetic environments and biological assays. The compound features a molecular weight of 215.03 g/mol , a parameter critical for stoichiometric calculations during high-throughput parallel synthesis.

Quantitative Data Summary
PropertyValue
Compound Name 2-Methyl-4-sulfamoylphenylboronic acid
CAS Registry Number 1402238-36-1
Molecular Formula C7H10BNO4S
Molecular Weight 215.03 g/mol
Key Functional Groups Boronic acid (-B(OH)₂), Sulfamoyl (-SO₂NH₂)
Storage Conditions Inert atmosphere, 2-8°C
Mechanistic Rationale: The "Tail Approach"

The structural design of this molecule is not coincidental; it is optimized for the "tail approach" in CAI drug design. The sulfamoyl group acts as the primary Zinc-Binding Group (ZBG), coordinating directly with the Zn²⁺ ion in the active site of Carbonic Anhydrases1[1]. Meanwhile, the boronic acid allows for the modular addition of diverse aromatic or heteroaromatic "tails" via Suzuki-Miyaura coupling. The C2-methyl group provides essential steric bulk, restricting the dihedral angle of the resulting biaryl system, which is a proven tactic to achieve selectivity between cytosolic (e.g., hCA I, II) and tumor-associated transmembrane isoforms (e.g., hCA IX, XII).

Pharmacophore Core 2-Methyl-4-sulfamoylphenylboronic acid MW: 215.03 g/mol Boronic Boronic Acid (-B(OH)2) C1 Position Core->Boronic Methyl Methyl Group (-CH3) C2 Position Core->Methyl Sulfamoyl Sulfamoyl Group (-SO2NH2) C4 Position Core->Sulfamoyl Suzuki Suzuki-Miyaura Cross-Coupling Boronic->Suzuki Synthetic Handle Steric Steric Tuning & Conformational Control Methyl->Steric Ortho-Effect CAI Zinc Coordination (CA Inhibition) Sulfamoyl->CAI Pharmacophore

Fig 1: Structural deconstruction and functional utility of the bifunctional scaffold.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The presence of the C2-methyl group creates steric hindrance adjacent to the boronic acid, which can slow down the transmetalation step of the catalytic cycle. Therefore, the choice of catalyst and base is highly specific. Standard Pd(PPh₃)₄ often fails or requires excessive heating. Instead, Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, accelerating the reductive elimination step and overcoming steric drag 2[2].

Workflow S1 1. Reagent Preparation Aryl Halide + Boronic Acid S2 2. Catalyst & Base Addition Pd(dppf)Cl2 + K2CO3 S1->S2 S3 3. Solvent & Degassing Dioxane/H2O (4:1) + Argon Purge S2->S3 S4 4. Thermal Reaction 90-110 °C for 12-18 hours S3->S4 S5 5. Workup & Purification Extraction + Chromatography S4->S5

Fig 2: Standardized Suzuki-Miyaura cross-coupling workflow for sterically hindered boronic acids.

Protocol 1: Optimized Biaryl Synthesis

Objective: Couple 2-Methyl-4-sulfamoylphenylboronic acid with a target aryl halide to generate a biaryl sulfonamide.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine the target aryl halide (1.0 eq), 2-Methyl-4-sulfamoylphenylboronic acid (1.2 eq, MW: 215.03), and K₂CO₃ (2.0 eq).

    • Causality: A slight excess of the boronic acid (1.2 eq) compensates for potential protodeboronation side-reactions at elevated temperatures. K₂CO₃ is chosen as the base because it effectively activates the boronic acid into the reactive boronate species without hydrolyzing sensitive functional groups on the aryl halide.

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Submerge an argon line directly into the solvent and sparge for 15 minutes.

    • Causality: Degassing is critical. Pd(0) intermediates are highly susceptible to oxidation by dissolved O₂, which terminates the catalytic cycle and promotes homocoupling of the boronic acid. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Catalyst Introduction: Quickly add Pd(dppf)Cl₂ (5 mol%) under a positive stream of argon. Seal the flask.

  • Thermal Activation: Heat the reaction mixture to 90 °C – 110 °C in an oil bath for 12-18 hours.

  • Self-Validation Checkpoint: Before proceeding to workup, extract a 10 µL aliquot, quench it in 1 mL of acetonitrile, filter, and analyze via LC-MS.

    • Validation Logic: The disappearance of the 215 m/z peak (representing the starting boronic acid) and the appearance of the product mass confirms successful conversion. If >15% of the boronic acid remains, add an additional 2 mol% of catalyst and continue heating.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Biological Evaluation: Carbonic Anhydrase Inhibition

Once the biaryl sulfonamide is synthesized, its biological efficacy must be quantified. The physiological hydration of CO₂ by Carbonic Anhydrase occurs on a millisecond timescale. Standard spectrophotometric techniques cannot capture this kinetic rate. Therefore, the Stopped-Flow CO₂ Hydration Assay is the mandatory standard for determining precise


 values3[3].
Protocol 2: Stopped-Flow Kinetics Assay

Objective: Determine the inhibition constant (


) of the synthesized biaryl sulfonamide against hCA isoforms.
  • Buffer Preparation: Prepare a buffer containing 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain constant ionic strength), and 0.2 mM Phenol Red indicator.

  • Enzyme & Inhibitor Incubation: Pre-incubate the purified recombinant hCA enzyme (e.g., hCA II or hCA IX) with varying concentrations of the synthesized inhibitor (0.1 nM to 10 µM) for 15 minutes at 20 °C.

    • Causality: Pre-incubation is required because the binding of sulfonamides to the active site Zn²⁺ is a relatively slow process compared to the catalytic turnover rate.

  • Substrate Preparation: Prepare a saturated CO₂ solution (approx. 17 mM) by bubbling pure CO₂ gas into distilled water at 20 °C.

  • Self-Validation Checkpoint (Baseline Calibration): Run a baseline uninhibited reaction (enzyme + buffer + indicator) in the stopped-flow spectrophotometer.

    • Validation Logic: The absorbance change (monitored at 557 nm for Phenol Red) must plateau within 10-15 milliseconds. If the uncatalyzed rate is too high, verify that the temperature control of the stopped-flow syringe block is strictly maintained at 20 °C.

  • Data Acquisition: Rapidly mix the enzyme-inhibitor solution with the CO₂ substrate solution in the stopped-flow instrument. Record the initial velocity of the pH-dependent absorbance drop.

  • Analysis: Calculate the

    
     using the Cheng-Prusoff equation or non-linear least-squares fitting of the initial velocity data.
    
Comparative Inhibition Profile

The following table illustrates the typical enhancement in binding affinity achieved when transitioning from a simple sulfonamide to a sterically tuned biaryl system derived from 2-Methyl-4-sulfamoylphenylboronic acid.

Compound ClasshCA I (

, nM)
hCA II (

, nM)
hCA IX (

, nM)
Acetazolamide (Clinical Control) 25012.525
Unsubstituted Sulfonamide >10,000300450
Biaryl Sulfonamide (Coupled Product) 858.54.2

Note: Data represents the theoretical magnitude of affinity enhancement achieved via the "tail approach" following successful cross-coupling, demonstrating potent low-nanomolar inhibition of the tumor-associated hCA IX isoform.

References

  • Supuran, C. T., et al. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

  • Supuran, C. T., et al. Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. MDPI. Available at: [Link]

  • National Institutes of Health (PMC). Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers. Available at:[Link]

Sources

Technical Synthesis Guide: 2-Methyl-4-sulfamoylphenylboronic Acid

[1]

Executive Summary

Target Molecule: 2-Methyl-4-sulfamoylphenylboronic acid CAS: 1402238-36-1 (Free acid) / 1152274-62-8 (Pinacol ester derivative) Core Application: Critical building block for Suzuki-Miyaura cross-coupling in the development of sulfonamide-based carbonic anhydrase inhibitors and kinase inhibitors.[1]

This technical guide details the synthesis of 2-Methyl-4-sulfamoylphenylboronic acid . Unlike simple aryl boronic acids, the presence of the sulfonamide moiety (


Palladium-Catalyzed Miyaura Borylation1

Retrosynthetic Analysis

The strategic disconnection relies on the C-B bond formation from a corresponding aryl halide. The sulfonamide group is robust under oxidative addition conditions but sensitive to strong nucleophiles; thus, the C-Br bond is the ideal handle for palladium insertion.

RetrosynthesisFigure 1: Retrosynthetic pathway for 2-Methyl-4-sulfamoylphenylboronic acid.Target2-Methyl-4-sulfamoylphenylboronic acid(Target)Precursor1Aryl Boronate Ester(Pinacol Ester)Target->Precursor1Hydrolysis(NaIO4/HCl)Precursor24-Bromo-3-methylbenzenesulfonamide(Key Intermediate)Precursor1->Precursor2Miyaura Borylation(Pd catalyst, B2pin2)SM4-Bromo-3-methylbenzenesulfonyl chloride+ AmmoniaPrecursor2->SMAmination

[1]

Primary Synthetic Route: Miyaura Borylation

Rationale: The Miyaura borylation utilizes bis(pinacolato)diboron (

23

Reaction Scheme
  • Precursor Synthesis: Amination of sulfonyl chloride (if not purchasing the bromide).

  • Borylation:

    
    
    
  • Hydrolysis:

    
    
    
Mechanistic Workflow

The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with the diboron species (activated by the acetate base), and finally reductive elimination to release the boronate ester.[2]

CatalyticCycleFigure 2: Catalytic cycle of the Miyaura Borylation focusing on Pd(dppf)Cl2.Pd0Pd(0)L2Active CatalystOxAddOxidative AdditionAr-Pd(II)-BrPd0->OxAdd+ Ar-BrBaseExLigand Exchange(KOAc)Ar-Pd(II)-OAcOxAdd->BaseEx- KBrTransMetTransmetallation(+ B2pin2)BaseEx->TransMetRedElimReductive Elimination(- Ar-Bpin)TransMet->RedElimRedElim->Pd0

[4][5]

Detailed Experimental Protocol

Phase 1: Preparation of 4-Bromo-3-methylbenzenesulfonamide

Note: Skip this step if the starting material (CAS 874290-62-7) is sourced commercially.[1]

Reagents:

  • 4-Bromo-3-methylbenzenesulfonyl chloride (1.0 equiv)[1]

  • Ammonium hydroxide (28%

    
     in 
    
    
    , excess)
  • THF (Solvent)[4]

Procedure:

  • Dissolve 4-bromo-3-methylbenzenesulfonyl chloride (10 g) in THF (50 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add aqueous ammonium hydroxide (20 mL) dropwise. Exothermic reaction.[1]

  • Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 1:1).

  • Concentrate THF under reduced pressure.

  • Precipitate the product by adding cold water (100 mL). Filter the white solid and dry in a vacuum oven at 50°C.

    • Yield Expectation: >90%

    • Appearance: White crystalline solid.

Phase 2: Miyaura Borylation (Key Step)

Reagents & Stoichiometry:

ReagentEquivFunction
4-Bromo-3-methylbenzenesulfonamide1.0Substrate
Bis(pinacolato)diboron (

)
1.1 - 1.2Boron Source

0.03 - 0.05Catalyst
Potassium Acetate (KOAc)3.0Base (Activator)
1,4-Dioxane10 VSolvent (Anhydrous)

Protocol:

  • Setup: Oven-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add the aryl bromide (5.0 g, 20 mmol),

    
     (6.1 g, 24 mmol), and KOAc (5.9 g, 60 mmol) to the flask.
    
  • Degassing: Add anhydrous 1,4-dioxane (50 mL). Sparge the mixture with nitrogen gas for 15 minutes to remove dissolved oxygen. Critical: Oxygen poisons the Pd catalyst and promotes homocoupling.

  • Catalyst Addition: Add

    
     (490 mg, 0.6 mmol) under a positive stream of nitrogen.
    
  • Reaction: Heat the mixture to 90°C for 12–16 hours.

    • Checkpoint: The reaction mixture typically turns dark black/brown.

  • Workup:

    • Cool to room temperature.[5][6]

    • Filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[5]

    • Purification: The residue is often a brown oil or solid. Purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

    • Product: 2-Methyl-4-sulfamoylphenylboronic acid pinacol ester.[1]

Phase 3: Hydrolysis to Free Boronic Acid

Note: Many Suzuki couplings can be performed directly with the pinacol ester. Perform this step only if the free acid is explicitly required.

Reagents:

  • Sodium Periodate (

    
    , 3.0 equiv)
    
  • Ammonium Acetate (

    
    , 3.0 equiv)
    
  • Acetone / Water (1:1)

Procedure:

  • Dissolve the pinacol ester (1.0 equiv) in Acetone/Water (1:1).

  • Add

    
     and 
    
    
    .
  • Stir at room temperature for 24–48 hours. The oxidative cleavage of the pinacol diol occurs.

  • Remove acetone under vacuum.[7]

  • Extract the aqueous layer with EtOAc.[5][6]

  • Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Recrystallize from acetonitrile/water if necessary.

Quality Control & Characterization

Verify the identity of the product using the following parameters. Note that boronic acids can exist as dehydrated trimers (boroxines), which may complicate NMR interpretation and melting points.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.0–8.2 (br s, 2H, 
      
      
      ) - Disappears with
      
      
      shake.
    • 
       7.6–7.8 (m, 3H, Aromatic protons).
      
    • 
       7.3 (br s, 2H, 
      
      
      ).
    • 
       2.4–2.5 (s, 3H, 
      
      
      ).
  • Mass Spectrometry (ESI-): Look for

    
     or the boronate ester adducts.[1] Boron isotopes (
    
    
    and
    
    
    ) create a distinct isotopic pattern (approx 1:4 ratio).
  • HPLC Purity: >95% (254 nm). Use a C18 column with an acidic mobile phase (0.1% Formic acid in Water/MeCN) to prevent peak tailing of the boronic acid.

Troubleshooting & Safety

Common Failure Modes
  • Protodeboronation: The C-B bond can cleave under high heat or strong base, replacing the boron with a proton.

    • Solution: Keep reaction temperature <100°C and avoid strong hydroxide bases during the coupling step.

  • Homocoupling: Formation of Ar-Ar dimer.[1]

    • Solution: Ensure rigorous degassing of solvents. Oxygen promotes homocoupling.

  • Incomplete Conversion:

    • Solution: Add fresh catalyst (0.5 mol%) after 12 hours if starting material persists.

Safety Considerations
  • Palladium Residues: Pd is heavy metal toxic. Ensure thorough removal via Celite and column chromatography, especially for pharmaceutical applications.

  • Boronic Acid Handling: Generally low toxicity, but handle as a chemical irritant.

References

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

  • Miyaura, N. (2002). Organoboron Compounds. Topics in Current Chemistry, 219. Springer, Berlin, Heidelberg. [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

Comprehensive Safety and Handling Guide for 2-Methyl-4-sulfamoylphenylboronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, 2-Methyl-4-sulfamoylphenylboronic acid (CAS: 1402238-36-1) serves as a critical bifunctional building block. It is predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce sulfonamide pharmacophores into complex molecular scaffolds[1]. The sulfonamide moiety is a privileged structure in drug development, essential for the design of cyclooxygenase-2 (COX-2) inhibitors, carbonic anhydrase inhibitors, and various targeted oncology agents. However, the dual presence of a reactive boronic acid group and a polar primary sulfonamide necessitates rigorous, mechanistically informed handling protocols to mitigate chemical hazards and ensure experimental reproducibility.

Physicochemical Profiling & Hazard Causality

To handle this compound safely, researchers must understand the chemical causality behind its hazard classifications. The compound features a boronic acid moiety (-B(OH)2) and a primary sulfonamide (-SO2NH2). Boronic acids act as mild Lewis acids that can reversibly form covalent boronate complexes with 1,2- and 1,3-diols. Because human epidermal glycoproteins and corneal mucins are rich in such diols, exposure leads to rapid, localized tissue irritation[2]. Furthermore, the highly polar sulfamoyl group increases intermolecular hydrogen bonding, causing the compound to form fine, persistent dusts that easily deposit in alveolar spaces, driving its respiratory hazard profile.

Quantitative Data Summaries

Table 1: Physicochemical Specifications

Property Value Operational Impact
CAS Number 1402238-36-1 Unique identifier for SDS retrieval.
Molecular Formula C7H10BNO4S High heteroatom count requires careful waste segregation.
Molecular Weight 215.03 g/mol Used for precise stoichiometric calculations in couplings.

| Storage Conditions | 2-8°C, Inert Atmosphere | Prevents ambient protodeboronation and boroxine trimerization. |

Table 2: GHS Hazard Classifications

Hazard Code Statement Mechanistic Causality
H302 / H312 / H332 Harmful if swallowed, in contact with skin, or inhaled Systemic absorption of sulfonamides can disrupt cellular diol homeostasis.
H315 Causes skin irritation Lewis acid-base covalent interaction with epidermal glycoproteins[2].
H319 Causes serious eye irritation Rapid complexation with diol-rich corneal mucins[2].

| H335 | May cause respiratory irritation | High polarity drives the formation of fine, inhalable particulates. |

HazardLogic Compound 2-Methyl-4-sulfamoylphenylboronic acid (CAS: 1402238-36-1) Boronic Boronic Acid Moiety -B(OH)2 Compound->Boronic Sulfamoyl Sulfamoyl Group -SO2NH2 Compound->Sulfamoyl H315 H315: Skin Irritation (Covalent binding to tissue diols) Boronic->H315 H319 H319: Eye Irritation (Mucous membrane interaction) Boronic->H319 H335 H335: Respiratory Irritation (Dust inhalation) Sulfamoyl->H335 Increases polarity and dust retention

Logical relationship between chemical moieties and GHS hazard classifications.

Self-Validating Safety & Handling Protocols

Standard operating procedures often fail due to a lack of active verification. The following protocols for 2-Methyl-4-sulfamoylphenylboronic acid are designed as self-validating systems , meaning the operator must observe a physical confirmation of safety before proceeding.

  • Respiratory & Dermal Protection: Due to the H312 and H335 hazards, operators must wear double nitrile gloves (to prevent permeation of the sulfonamide) and a properly fitted N95/P100 particulate respirator if handling the dry powder outside a containment zone.

    • Self-Validation Check: Perform a positive/negative pressure seal check on the respirator. If the mask does not collapse slightly upon sharp inhalation, the seal is compromised, and the reagent bottle must remain closed.

  • Engineering Controls: All weighing and transfer operations must occur within a standard chemical fume hood with a calibrated face velocity of 0.4-0.6 m/s.

    • Self-Validation Check: Conduct a "tissue flutter test" by taping a small strip of Kimwipe to the bottom of the sash. The tissue must actively pull inward before the reagent container is opened.

  • Storage Integrity: Boronic acids are highly susceptible to atmospheric moisture, which induces degradation into boroxines (anhydrides), throwing off stoichiometric calculations in sensitive couplings.

    • Self-Validation Check: Store at 2-8°C inside a secondary desiccator. The desiccant must contain an active colorimetric indicator (e.g., blue Drierite). If the indicator turns pink, the storage environment is compromised and must be regenerated before returning the compound to the fridge.

Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

When utilizing 2-Methyl-4-sulfamoylphenylboronic acid in cross-coupling, maintaining strict environmental controls prevents both compound degradation and operator exposure. The following protocol explains the causality behind each synthetic choice[1].

Step-by-Step Workflow
  • Reagent Preparation (Fume Hood): Weigh 1.2 equivalents of 2-Methyl-4-sulfamoylphenylboronic acid and 1.0 equivalent of the target aryl halide into an oven-dried Schlenk flask.

    • Causality: Boronic acids partially degrade via protodeboronation under the basic conditions required for cross-coupling. Using a 1.2 eq excess ensures complete conversion of the valuable aryl halide[1].

  • Catalyst & Base Addition: Add 0.05 equivalents of Pd(dppf)Cl₂ and 3.0 equivalents of K₂CO₃.

    • Causality: K₂CO₃ is a mild inorganic base that activates the boronic acid by forming a negatively charged, highly reactive boronate complex. This complexation is the mandatory prerequisite for the transmetalation step in the palladium catalytic cycle.

  • Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane/H₂O (4:1, v/v). Subject the flask to three freeze-pump-thaw cycles or vigorous N₂ sparging for 15 minutes.

    • Causality: Water is required to dissolve the K₂CO₃ and facilitate boronate formation. Degassing is absolutely critical; ambient oxygen will drive the oxidative homocoupling of the boronic acid, destroying the reagent and precipitating palladium black.

  • Reaction Execution: Seal the flask and heat to 80°C for 12 hours under positive nitrogen pressure.

  • Aqueous Workup: Cool to room temperature. Dilute with ethyl acetate and quench with water.

    • Causality: The aqueous quench neutralizes the basic conditions and partitions the unreacted boronic acid/boron salts into the aqueous layer, keeping the sulfonamide product in the organic phase.

Workflow Step1 1. Reagent Preparation Weigh 1.2 eq Boronic Acid + Aryl Halide Step2 2. Catalyst & Base Add Pd(dppf)Cl2 (0.05 eq) + K2CO3 (3 eq) Step1->Step2 Step3 3. Solvent & Degassing 1,4-Dioxane/H2O (4:1), N2 Sparging Step2->Step3 Step4 4. Reaction Execution Heat to 80°C for 12h under N2 Step3->Step4 Prevent oxidation Step5 5. Aqueous Workup Quench with H2O, Extract with EtOAc Step4->Step5 Step6 6. Waste Segregation Aqueous (Boron/Pd) vs Organic Waste Step5->Step6 Safe disposal

Step-by-step Suzuki-Miyaura cross-coupling workflow with safety checkpoints.

Toxicity & Waste Management

Boron-containing organic waste and palladium residues pose significant environmental toxicity risks if mismanaged.

  • Aqueous Waste: The aqueous layer from the Suzuki workup contains basic boron salts and unreacted sulfonamide residues. It must be collected in a designated "Aqueous Basic Heavy Metal" container. It must never be discharged into the municipal sewer system, as boron is highly toxic to aquatic ecosystems and disrupts wastewater treatment microbiomes[3].

  • Organic Waste: Halogenated and non-halogenated solvents containing product traces must be segregated and incinerated at a licensed chemical destruction facility.

  • Spill Management: In the event of a powder spill, do not sweep dry, as this will aerosolize the H335 respiratory hazard. Moisten the powder with a 5% isopropanol/water solution to suppress dust, then absorb with an inert material (vermiculite or sand) and transfer to a labeled hazardous waste bin[3].

References

  • ChemicalBook.2-Methyl-4-sulfamoylphenylboronic acid (CAS 1402238-36-1) Properties and Safety.
  • Chemikart / ChemScene.
  • National Institutes of Health (NIH) / PMC.Inhibitory Kappa B Kinase α (IKKα)
  • Echemi.

Sources

2-Methyl-4-sulfamoylphenylboronic Acid: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In contemporary drug discovery, the strategic functionalization of molecular scaffolds is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 2-Methyl-4-sulfamoylphenylboronic acid (CAS: 1402238-36-1)[1] represents a highly specialized bifunctional building block. It combines the robust carbon-carbon bond-forming capability of a boronic acid with the premier target-engaging properties of a primary sulfonamide. This technical whitepaper explores the mechanistic utility, physicochemical rationale, and validated experimental workflows for integrating this moiety into advanced pharmaceutical pipelines.

Structural Rationale & Physicochemical Profiling

The architectural design of 2-methyl-4-sulfamoylphenylboronic acid is not arbitrary; it is engineered to solve specific challenges in lead optimization.

  • The Ortho-Methyl Effect (Conformational Locking): The inclusion of a methyl group at the 2-position (relative to the boronic acid) introduces critical steric bulk. Upon cross-coupling to form a biaryl system, this ortho-substitution restricts the free rotation around the newly formed C-C bond. This conformational restriction reduces the entropic penalty upon target binding and can significantly enhance receptor subtype selectivity.

  • The Para-Sulfamoyl Pharmacophore: The primary sulfonamide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) is a privileged pharmacophore. It acts as a potent hydrogen bond donor and acceptor. More importantly, its geometry and electronic distribution make it the optimal bioisostere for binding the catalytic zinc ion (
    
    
    
    ) in metalloenzymes, most notably Carbonic Anhydrases (CAs).
  • Electronic Influence on Reactivity: The strongly electron-withdrawing nature of the para-sulfamoyl group increases the electrophilicity of the boron atom. While this facilitates the formation of the reactive boronate complex during cross-coupling, it also increases the susceptibility of the compound to protodeboronation (the undesired cleavage of the C-B bond). Consequently, experimental conditions must be precisely calibrated.

Mechanistic Foundation: The Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. The integration of the 2-methyl-4-sulfamoylphenyl moiety into complex heterocycles is driven by a three-step catalytic cycle:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide bond of the core scaffold.

  • Transmetalation: The rate-limiting step for sterically hindered substrates. The base (e.g.,

    
    ) and water coordinate with the boronic acid to form a nucleophilic boronate, which transfers the aryl group to the Pd(II) complex. The ortho-methyl group slightly retards this step, necessitating highly active, sterically accommodating ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene).
    
  • Reductive Elimination: The biaryl product is released, regenerating the Pd(0) catalyst.

MechanisticPathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base, H2O RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim 2-Me-4-SO2NH2-Ph-B(OH)2 RedElim->Pd0 Product Release

Figure 1: Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing the boronic acid derivative.

Applications in Drug Discovery

The integration of the 2-methyl-4-sulfamoylphenyl group has yielded significant breakthroughs across multiple therapeutic domains.

Metalloenzyme Inhibitors (Carbonic Anhydrase)

Sulfonamide derivatives act as potent Carbonic Anhydrase Inhibitors (CAIs). Recent literature demonstrates the use of sulfamoylphenylboronic acids to synthesize hybrid oxazolidinone-sulfonamide molecules. These compounds exhibit potent, nanomolar inhibition against bacterial carbonic anhydrases (e.g., Enterococcus faecium), serving as novel decolonization agents against vancomycin-resistant strains[2].

Antiviral Therapeutics (HIV)

In the pursuit of novel antiretroviral therapies, pharmaceutical patents detail the use of sulfamoylphenylboronic acids to diversify the C7 and C8 positions of complex indole and pyridine scaffolds. This late-stage functionalization strategy is critical for optimizing binding affinity within the allosteric pockets of HIV replication machinery[3].

Subcellular Fluorescent Probes

Beyond therapeutics, this building block is utilized to construct Aggregation-Induced Emission (AIE) fluorophores. By coupling the sulfamoylphenyl group to highly conjugated systems, researchers have developed specific imaging probes that target the Endoplasmic Reticulum (ER) and Golgi Apparatus (GA), enabling real-time observation of intracellular dynamics[4].

Quantitative Impact Summary
Therapeutic AreaTarget / ApplicationRole of 2-Methyl-4-sulfamoylphenyl MoietyStructural Benefit
Antibacterial Carbonic Anhydrase (CA)Primary Zinc-Binding Group (ZBG)High-affinity chelation of catalytic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

.
Antiviral HIV Replication MachineryAllosteric Pocket BinderEnhances solubility and hydrogen bonding network[3].
Anti-inflammatory Cyclooxygenase-2 (COX-2)Side-pocket insertionOrtho-methyl forces specific dihedral angle for selectivity.
Chemical Biology ER/Golgi Imaging ProbesTargeting / Solubilizing GroupModulates lipophilicity for organelle accumulation[4].

Self-Validating Experimental Protocol

To ensure high yields and mitigate the risk of protodeboronation, the following standardized protocol leverages a bidentate palladium catalyst and a biphasic solvent system.

Reagents & Materials
  • Aryl Halide (Core Scaffold): 1.0 equivalent

  • 2-Methyl-4-sulfamoylphenylboronic acid: 1.2 to 1.5 equivalents (slight excess compensates for trace protodeboronation)[1].

  • Catalyst:

    
     (0.05 equivalents)
    
  • Base: Potassium Carbonate (

    
    , 2.0 equivalents)
    
  • Solvent System: 1,4-Dioxane /

    
     (4:1 ratio, thoroughly degassed)
    
Step-by-Step Methodology
  • Preparation & Degassing (Critical Step): Charge a Schlenk flask with the aryl halide, 2-methyl-4-sulfamoylphenylboronic acid, and

    
    . Add the 1,4-Dioxane/
    
    
    
    mixture. Causality: Water is strictly required to form the reactive palladium-hydroxo intermediate during transmetalation. Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which rapidly degrades Pd(0) into inactive Pd(II) black.
  • Catalyst Addition: Backfill the flask with Argon. Add

    
    . Causality: The bidentate dppf ligand prevents the catalyst from precipitating and provides the necessary steric bulk to force the reductive elimination of the hindered ortho-methyl product.
    
  • Thermal Activation: Heat the reaction mixture to 90°C under Argon for 4 to 12 hours. Monitor conversion via LC-MS.

  • Quench & Extraction: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with brine. The sulfonamide product will partition into the organic layer.

  • Purification: Dry the organic layer over

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    

Workflow Step1 1. Reagent Prep Degas Dioxane/H2O Step2 2. Suzuki Coupling Pd(dppf)Cl2, K2CO3, 90°C Step1->Step2 Step3 3. Workup EtOAc Extraction Step2->Step3 Step4 4. Purification Silica Gel Chromatography Step3->Step4 Step5 5. Validation LC-MS & NMR (>95% Purity) Step4->Step5

Figure 2: Standardized self-validating workflow for synthesizing sulfonamide derivatives.

Quality Control (Self-Validation)

A successful protocol must be self-validating. Post-purification, the product must be subjected to:

  • LC-MS: To confirm the exact mass (incorporation of the sulfonamide moiety).

  • 1H NMR: To verify the presence of the ortho-methyl singlet (typically around

    
     2.2 - 2.5 ppm) and the broad singlet of the primary sulfonamide (
    
    
    
    , typically around
    
    
    7.2 - 7.5 ppm in DMSO-d6), confirming that the functional groups survived the basic coupling conditions intact.

References

  • Bua, S., et al. "Redesigning oxazolidinones as carbonic anhydrase inhibitors against vancomycin-resistant enterococci". FLORE - Università degli Studi di Firenze. Available at:[Link]

  • Google Patents. "WO2013006738A1 - Compounds for the treatment of HIV". WIPO (PCT).
  • National Institutes of Health (PMC). "An aggregation-induced emission platform for efficient Golgi apparatus and endoplasmic reticulum specific imaging". RSC Advances. Available at:[Link]

Sources

Methodological & Application

2-Methyl-4-sulfamoylphenylboronic acid Suzuki coupling protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Methyl-4-sulfamoylphenylboronic Acid

Abstract

This guide details the optimized protocol for the Suzuki-Miyaura cross-coupling of 2-Methyl-4-sulfamoylphenylboronic acid (CAS: 192834-88-5) . This substrate presents a dual challenge: steric hindrance at the ortho-position (2-methyl) which impedes transmetallation, and the presence of a primary sulfonamide (-SO


NH

), which possesses acidic protons (

) capable of consuming base and potentially coordinating to palladium. We present a robust catalytic system utilizing dialkylbiaryl phosphine ligands (Buchwald ligands) to overcome the steric energy barrier, ensuring high yields and minimizing protodeboronation side pathways.

Introduction & Mechanistic Challenges

The incorporation of the 2-methyl-4-sulfamoylphenyl motif is critical in medicinal chemistry, particularly for carbonic anhydrase inhibitors and COX-2 inhibitors. However, standard Suzuki conditions (e.g., Pd(PPh


)

, Na

CO

) often fail with this substrate due to two specific mechanistic bottlenecks:
  • The "Ortho-Effect" (Steric Clash): The methyl group at the 2-position creates significant steric bulk around the boron center. In the catalytic cycle, the transmetallation step—where the organic group transfers from Boron to Palladium—is the rate-determining step for hindered substrates. Standard ligands (like PPh

    
    ) do not create a sufficiently open active site to accommodate this bulk, leading to stalled catalysis and homocoupling of the aryl halide.
    
  • Sulfonamide Interference: The primary sulfonamide group is a Lewis base and a Brønsted acid.

    • Acidity: The -SO

      
      NH
      
      
      
      protons are acidic enough to neutralize the stoichiometric base required to activate the boronic acid into the reactive boronate species [Ar-B(OH)
      
      
      ]
      
      
      .
    • Coordination: The nitrogen atom can competitively bind to the Pd(II) center, poisoning the catalyst if the ligand binding is weak.

To solve this, we utilize SPhos or XPhos ligands.[1] These electron-rich, bulky phosphines facilitate oxidative addition and, crucially, their specific geometry creates a "pocket" that allows the hindered transmetallation to proceed while preventing catalyst deactivation.

Critical Parameters & Optimization Strategy

Ligand Selection: The "Buchwald" Advantage

For ortho-substituted boronic acids, electron-rich bulky phosphines are non-negotiable.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups provide stability via a hemi-labile interaction with Pd, while the cyclohexyl groups drive the oxidative addition.

  • XPhos: Preferred if the coupling partner (Aryl Halide) is a chloride or electron-rich.

Base & Stoichiometry
  • Choice: K

    
    PO
    
    
    
    (Tribasic Potassium Phosphate)
    . It provides a buffered, moderately strong basic environment (pH ~12) ideal for activating the boronic acid without triggering rapid protodeboronation.
  • Stoichiometry: Standard Suzuki uses 2.0 equivalents. For this sulfonamide substrate, use 3.0 to 3.5 equivalents .

    • Reasoning: 1.0 eq is consumed by the acidic sulfonamide proton; 1.0-1.5 eq is required for Boron activation; excess ensures reaction kinetics.

Solvent System
  • Toluene/Water (10:1 to 5:1): The biphasic system is superior. The boronic acid and base partition into the aqueous interface, forming the reactive "ate" complex, which then reacts with the lipophilic Pd-catalyst in the organic phase. This separation protects the catalyst from excessive water coordination.

Standardized Experimental Protocol

Materials Checklist
  • Substrate: 2-Methyl-4-sulfamoylphenylboronic acid (1.2 - 1.5 equiv).

  • Electrophile: Aryl Bromide (1.0 equiv).[2] (If using Aryl Chloride, increase temp to 100°C).[2]

  • Catalyst: Pd(OAc)

    
     (2-5 mol%) + SPhos (4-10 mol%) OR  Pd
    
    
    
    (dba)
    
    
    + SPhos.
    • Pre-catalyst Option: XPhos Pd G2 or SPhos Pd G2 (highly recommended for reproducibility).

  • Base: K

    
    PO
    
    
    
    (finely ground, 3.0 equiv).
  • Solvent: Toluene (degassed) and Water (degassed).[3]

Step-by-Step Procedure

1. Preparation of Reaction Vessel:

  • Use a microwave vial (for small scale) or a 3-neck round bottom flask (scale-up).

  • Flame dry under vacuum and backfill with Argon/Nitrogen (3 cycles).

2. Reagent Addition (Solids):

  • Add Aryl Bromide (1.0 mmol).[3][4]

  • Add 2-Methyl-4-sulfamoylphenylboronic acid (1.3 mmol).

  • Add K

    
    PO
    
    
    
    (3.0 mmol).[2]
  • Add Pd(OAc)

    
     (0.02 mmol) and SPhos (0.04 mmol).
    
    • Note: If using a pre-catalyst (e.g., SPhos Pd G2), add 0.02 mmol.

3. Solvent Addition & Degassing (Critical):

  • Add Toluene (4 mL) and Water (0.8 mL).

  • Degas immediately: Sparge the mixture with Argon for 5-10 minutes. Oxygen is the primary cause of catalyst death and homocoupling.

4. Reaction:

  • Seal the vessel.[3]

  • Heat to 90°C (oil bath temperature) with vigorous stirring (800+ rpm).

    • Why vigorous? To maximize the surface area between the toluene/water phases.

  • Monitor by LC-MS at 2 hours. Reaction is typically complete in 4-16 hours.

5. Work-up:

  • Cool to room temperature.[3][5][6]

  • Dilute with EtOAc (20 mL).

  • Wash with water (10 mL) followed by brine (10 mL).

    • Note: The product contains a sulfonamide.[7][8] If the product is amphoteric, adjust aqueous pH to ~5-6 during extraction to ensure it remains in the organic phase.

  • Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.

6. Purification:

  • Flash chromatography.[3] Sulfonamides are polar; typical gradients involve DCM/MeOH or Hexane/EtOAc (start 20% EtOAc).

Data & Troubleshooting Guide

IssueObservation (LC-MS)Root CauseCorrective Action
No Reaction Starting material (Aryl Halide) remains unchanged.Catalyst poisoning or oxidation.1. Re-degas solvents.2. Switch to pre-formed catalyst (SPhos Pd G2).3. Increase temp to 105°C.
Protodeboronation Formation of 3-methylbenzenesulfonamide (Boronic acid loses B(OH)2).Reaction temp too high or base too strong.1. Lower temp to 80°C.2. Switch base to K

CO

.3. Add boronic acid in portions.
Homocoupling Ar-Ar dimer of the halide.Oxygen presence or slow transmetallation.1. Strict inert atmosphere (Glovebox or rigorous sparging).2. Increase Boronic Acid equivalents (to 1.5).
Low Conversion Reaction stalls at 50%.Catalyst decomposition.Add a second portion of catalyst (1 mol%) after 4 hours.

Visualization of Workflows

Figure 1: Catalytic Cycle & Steric Challenge

This diagram illustrates the catalytic cycle, highlighting the "Steric Gate" where the 2-methyl group hinders the transmetallation step, and how the SPhos ligand facilitates this.

SuzukiCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X adds to Pd) Pd0->OxAdd + Ar-X PdII_X L-Pd(II)-Ar(X) Intermediate OxAdd->PdII_X TransMet Transmetallation (STERIC BOTTLENECK) PdII_X->TransMet BaseAct Base Activation (Boronic Acid -> Boronate) BaseAct->TransMet Activated Boronate PdII_ArAr L-Pd(II)-Ar-Ar' Intermediate TransMet->PdII_ArAr SPhos Ligand Overcomes Sterics RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Cycle Repeats ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic 2-Me-4-Sulfamoyl Boronic Acid Boronic->BaseAct + K3PO4 (Excess)

Caption: The catalytic cycle emphasizing the Transmetallation step (Red), which is the primary hurdle for ortho-substituted substrates. SPhos ligand is required to lower the energy barrier here.

Figure 2: Protocol Decision Tree

A logic flow for optimizing conditions based on the specific Aryl Halide partner.

ProtocolFlow Start Select Aryl Halide Type Halide Type? Start->Type Bromide Aryl Bromide Type->Bromide Chloride Aryl Chloride Type->Chloride Heterocycle Heteroaryl Halide (e.g., Pyridine) Type->Heterocycle CondA Condition A: Pd(OAc)2 / SPhos 90°C, Toluene/Water Bromide->CondA Standard CondB Condition B: XPhos Pd G2 100°C, Dioxane/Water Chloride->CondB Harder Activation Heterocycle->CondB If N-coordinating CondC Condition C: Pd2(dba)3 / PCy3 110°C, DMF/Water Heterocycle->CondC Alternative

Caption: Decision matrix for selecting reaction conditions based on the electrophilic coupling partner.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696.

  • Suzuki, A. "Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Chemical Reviews, 1995, 95(7), 2457–2483.

  • Fu, G. C., et al. "Suzuki Cross-Couplings of Aryl Chlorides with Arylboronic Acids Catalyzed by Pd/P(t-Bu)3."[6] Angewandte Chemie International Edition, 1998, 37(24), 3387–3388.

  • Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Journal of Organic Chemistry, 2003, 68(11), 4302–4314.

  • Lipshutz, B. H., et al. "Suzuki-Miyaura couplings in water at room temperature." Green Chemistry, 2010, 12, 961-965.

Sources

Application Notes & Protocols: Strategic Use of 2-Methyl-4-sulfamoylphenylboronic acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Methyl-4-sulfamoylphenylboronic acid has emerged as a highly valuable and versatile building block in contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring a sterically directing methyl group and a polar, hydrogen-bond-donating sulfonamide moiety, offers chemists precise control over molecular architecture and physicochemical properties. This guide provides an in-depth exploration of its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, offering detailed mechanistic insights, field-tested experimental protocols, and a case study on its strategic implementation in the synthesis of targeted medicinal compounds.

Introduction: A Multifunctional Arylboronic Acid

Arylboronic acids are foundational reagents in synthetic chemistry, prized for their stability, low toxicity, and exceptional utility in carbon-carbon bond formation.[1][2] Among this broad class of compounds, 2-Methyl-4-sulfamoylphenylboronic acid (Figure 1) is distinguished by its functional handles, which serve distinct purposes:

  • The Boronic Acid Group: The primary reactive site for transition-metal-catalyzed cross-coupling reactions.[3]

  • The o-Methyl Group: Provides steric influence, which can direct the conformation of the resulting biaryl products and protect the boronic acid moiety.

  • The p-Sulfamoyl Group (-SO₂NH₂): A critical pharmacophore found in numerous approved drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.[4] Its presence imparts polarity, offers hydrogen bonding capabilities, and can serve as a key interaction point with biological targets.[5]

The convergence of these features in a single, stable reagent makes it an indispensable tool for drug development professionals aiming to construct complex molecules with desirable pharmacological profiles.

Figure 1: Structure of 2-Methyl-4-sulfamoylphenylboronic acid

G 2-Methyl-4-sulfamoylphenylboronic acid cluster_main C1 C2 C1->C2 B B(OH)₂ C1->B p1 C3 C2->C3 CH3 CH₃ C2->CH3 p2 C4 C3->C4 p3 C5 C4->C5 S SO₂NH₂ C4->S p4 C6 C5->C6 p5 C6->C1 p6

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the preeminent method for synthesizing biaryl and substituted aromatic compounds, forming the cornerstone of applications for this boronic acid.[6] The reaction facilitates the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[7]

Mechanistic Overview

Understanding the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][8] The presence of a base is critical, as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[9]

Diagram: The Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst add Oxidative Addition pd0->add Ar-X pd2 Ar-Pd(II)-X L₂ (Palladium(II) Complex) add->pd2 trans Transmetalation pd2->trans X⁻ out pd2_ar Ar-Pd(II)-Ar' L₂ (Di-organopalladium) trans->pd2_ar boronate Ar'-B(OH)₃⁻ (from Ar'-B(OH)₂ + Base) boronate->trans elim Reductive Elimination pd2_ar->elim elim->pd0 Regeneration product Ar-Ar' Coupled Product elim->product Workflow A 1. Combine Reagents (Ar-Br, Boronic Acid, Base) B 2. Purge with Inert Gas (N₂ or Ar) A->B C 3. Add Degassed Solvents & Palladium Catalyst B->C D 4. Heat Reaction (80-90 °C, 4-12h) C->D E 5. Cool & Quench (Add EtOAc & H₂O) D->E F 6. Extraction (Separate Layers) E->F G 7. Wash & Dry (Brine, MgSO₄) F->G H 8. Concentrate & Purify (Rotovap, Chromatography) G->H I Pure Biaryl Product H->I

Sources

Application Note: 2-Methyl-4-sulfamoylphenylboronic Acid in Medicinal Chemistry & Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Detailed Application Note and Self-Validating Protocol.

Introduction & Pharmacological Rationale

In modern medicinal chemistry, the sulfonamide functional group is a highly privileged pharmacophore. It is ubiquitous in the design of cyclooxygenase-2 (COX-2) inhibitors, carbonic anhydrase inhibitors, and a variety of kinase inhibitors. 2-Methyl-4-sulfamoylphenylboronic acid (CAS: 1402238-36-1) serves as a critical building block for introducing this pharmacophore via late-stage Suzuki-Miyaura cross-coupling.

The strategic inclusion of the ortho-methyl group (2-methyl) relative to the boronic acid moiety is not merely structural; it is a calculated design choice:

  • Conformational Locking: The steric bulk of the methyl group restricts the free rotation of the newly formed biaryl bond, locking the molecule into a specific dihedral angle. This often enhances target binding affinity by pre-organizing the molecule into its bioactive conformation.

  • Metabolic Stability: The ortho-methyl group shields the adjacent positions on the phenyl ring from oxidative metabolism (e.g., by cytochrome P450 enzymes), thereby improving the pharmacokinetic half-life of the resulting drug candidate.

  • Target Selectivity: In the development of kinase inhibitors (such as IKKα inhibitors), the precise vector of the sulfonamide group is critical for hydrogen bonding within the ATP-binding pocket. The 2-methyl group subtly shifts this vector, often improving selectivity against off-target kinases [1].

Physicochemical Properties & Reagent Specifications

To ensure reproducibility in synthetic workflows, it is crucial to understand the physicochemical baseline of the reagent.

PropertySpecificationApplication Insight
Chemical Name 2-Methyl-4-sulfamoylphenylboronic acidStandard nomenclature for inventory tracking.
CAS Number 1402238-36-1Use for precise database querying.
Molecular Formula C₇H₁₀BNO₄SConfirms mass for stoichiometric calculations.
Molecular Weight 215.03 g/mol Essential for precise molar equivalent scaling.
Appearance White to off-white powderDiscoloration (e.g., brown/grey) indicates boroxine formation or degradation.
Solubility Soluble in DMF, DMSO, MeOH; poorly soluble in non-polar organics.Dictates the use of polar aprotic or biphasic solvent systems in cross-coupling.

Mechanistic Insights: Suzuki-Miyaura Cross-Coupling

Coupling a sterically hindered, electron-withdrawing boronic acid presents unique kinetic challenges. The sulfamoyl group (-SO₂NH₂) is strongly electron-withdrawing, which decelerates the transmetalation step. Simultaneously, the ortho-methyl group introduces steric hindrance, which can impede both transmetalation and reductive elimination.

Causality in Catalyst and Base Selection: To overcome these barriers, the reaction requires a highly active palladium catalyst and a strong aqueous base. We typically employ Pd(dppf)Cl₂ or Pd₂(dba)₃ with Buchwald ligands (e.g., XPhos) . The large bite angle of the dppf ligand accelerates reductive elimination, forcing the sterically hindered product off the metal center [2]. Furthermore, a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) is mandatory. The aqueous phase dissolves the inorganic base (like K₂CO₃), which coordinates to the boronic acid to form a reactive, electron-rich boronate complex, drastically accelerating transmetalation.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X Transmet Transmetalation (2-Me-4-Sulfamoylphenylboronic acid) OxAdd->Transmet Base (K2CO3), H2O RedElim Reductive Elimination Transmet->RedElim Boronate Complex RedElim->Pd0 Regeneration Product Sulfonamide Target Drug RedElim->Product Biaryl Yield

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling adapted for sterically hindered boronic acids.

Applications in Medicinal Chemistry Workflows

Synthesis of IKKα Inhibitors

Inhibitor of nuclear factor kappa-B kinase subunit alpha (IKKα) is a prime target for inflammatory diseases and oncology. Researchers utilize 2-Methyl-4-sulfamoylphenylboronic acid to append the sulfonamide moiety onto pyrrolo[2,3-d]pyrimidine scaffolds. The sulfonamide acts as a critical hydrogen bond donor/acceptor in the hinge region of the kinase, while the 2-methyl group prevents the molecule from adopting a flat, planar conformation that would otherwise lead to off-target toxicity [1].

Pathway Stimulus Inflammatory Stimuli (TNF-α, IL-1) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex (IKKα / IKKβ) Receptor->IKK IkB IκB Phosphorylation & Degradation IKK->IkB Inhibitor 2-Me-4-Sulfamoylphenyl Derived Inhibitor Inhibitor->IKK Blocks ATP Binding Site NFkB NF-κB Nuclear Translocation IkB->NFkB GeneExp Target Gene Expression (Inflammation/Survival) NFkB->GeneExp

Caption: Inhibition of the NF-κB inflammatory signaling pathway by sulfonamide-derived kinase inhibitors.

Synthesis of COX-2 Selective NSAIDs

For non-steroidal anti-inflammatory drugs (NSAIDs) like Valdecoxib analogs, the sulfamoylphenyl group is inserted into a central heterocyclic core (e.g., isoxazole or pyrazole). The 2-methyl variant is utilized in Structure-Activity Relationship (SAR) campaigns to probe the spatial limits of the COX-2 secondary pocket, often yielding compounds with improved gastric safety profiles.

Self-Validating Experimental Protocol: Biphasic Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system . At each critical juncture, an observable metric or analytical check is embedded to ensure the reaction is proceeding correctly, preventing downstream failures.

Reagents Required:

  • Aryl Halide (Core Scaffold): 1.0 equivalent

  • 2-Methyl-4-sulfamoylphenylboronic acid: 1.5 equivalents

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.05 equivalents (5 mol%)

  • K₂CO₃ (2.0 M aqueous solution): 3.0 equivalents

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology

Step 1: System Purging & Setup

  • In an oven-dried Schlenk tube or microwave vial, add the aryl halide (1.0 eq) and 2-Methyl-4-sulfamoylphenylboronic acid (1.5 eq).

  • Causality: The 0.5 eq excess of boronic acid compensates for potential protodeboronation (loss of the boronic acid group), a common side reaction for electron-deficient boronic acids.

  • Add 1,4-Dioxane to achieve a 0.1 M concentration of the limiting reagent.

  • Validation Check 1: Sparge the solution with Argon or N₂ for 10 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid (yielding a biphenyl byproduct).

Step 2: Catalyst & Base Addition

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%). The solution will take on a distinct red/orange hue.

  • Add the 2.0 M aqueous K₂CO₃ solution (3.0 eq).

  • Seal the vessel and heat to 90°C under vigorous stirring (800+ rpm).

  • Causality: Vigorous stirring is non-negotiable in biphasic systems; the reaction occurs at the solvent interface. Poor stirring will lead to stalled reactions.

Step 3: In-Process Monitoring (Self-Validation)

  • After 2 hours, pause heating and allow the phases to separate. Extract a 10 µL aliquot from the upper (organic) phase.

  • Validation Check 2 (TLC/LC-MS): Dilute the aliquot in 1 mL Acetonitrile. Run LC-MS. You must observe the disappearance of the starting aryl halide mass and the appearance of the [M+H]⁺ peak for the coupled product.

  • Validation Check 3 (Visual): As the reaction reaches completion, the active Pd(0) species will aggregate into palladium black. A shift from a clear orange/red solution to a dark brown/black suspension is a strong visual indicator of reaction completion.

Step 4: Workup & Purification

  • Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and Water.

  • Filter the entire biphasic mixture through a pad of Celite to remove palladium black. Failure to do this will cause emulsions during extraction.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH depending on the core scaffold).

References

  • Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers Source: Journal of Medicinal Chemistry / PubMed Central (PMC) URL:[Link]

  • Organoborane coupling reactions (Suzuki coupling) Source: Proceedings of the Japan Academy, Series B / PubMed Central (PMC) URL:[Link]

  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling Source: Scientific Research Publishing (SCIRP) URL:[Link]

Application Note: Architecting Bioactive Molecules with 2-Methyl-4-sulfamoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of Bifunctional Building Blocks in Drug Discovery

In the highly optimized landscape of modern medicinal chemistry, the selection of starting materials dictates the efficiency of the synthetic pipeline and the pharmacokinetic viability of the final drug candidate. 2-Methyl-4-sulfamoylphenylboronic acid (CAS: 1402238-36-1)[1] has emerged as a premier bifunctional building block. It seamlessly bridges the gap between late-stage structural diversification and targeted biological activity.

This molecule integrates three critical design elements:

  • The Boronic Acid Moiety: Serves as a highly reactive, yet bench-stable handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the rapid assembly of complex biaryl scaffolds[2].

  • The Sulfonamide Group (-SO₂NH₂): Acts as a classic, validated pharmacophore. It is a potent zinc-binding group (ZBG) essential for the inhibition of metalloenzymes, most notably the Carbonic Anhydrase (CA) family[3].

  • The Ortho-Methyl Substituent: Provides a critical steric shield. Mechanistically, this methyl group restricts the free rotation of the resulting biaryl bond, locking the molecule into a specific conformational state. This pre-organization minimizes the entropic penalty upon binding to the target receptor, a core principle in Fragment-Based Drug Design (FBDD)[4].

Workflow BB 2-Methyl-4-sulfamoylphenylboronic acid (CAS: 1402238-36-1) Coupling Suzuki-Miyaura Cross-Coupling (Pd-Catalyst, Base, Solvent) BB->Coupling Boronate Formation Core Aryl/Heteroaryl Halide (R-X) Core->Coupling Oxidative Addition Product Biaryl Sulfonamide Derivative (Lead Compound) Coupling->Product Reductive Elimination Target Carbonic Anhydrase (CA) Metalloenzyme Target Product->Target Zn2+ Coordination via -SO2NH2

Workflow from building block to target binding via Suzuki-Miyaura coupling.

Mechanistic Rationale: The Suzuki-Miyaura Coupling Paradigm

The synthesis of bioactive sulfonamides using this building block relies heavily on the Suzuki-Miyaura cross-coupling reaction. The causality behind the success of this reaction lies in the activation of the boronic acid.

Unlike the Stille coupling, the Suzuki mechanism requires the boronic acid to be activated by a base (such as K₂CO₃ or Cs₂CO₃). The base coordinates with the empty p-orbital of the boron atom, forming a negatively charged boronate complex. This activation is not merely for neutralization; it fundamentally alters the electronic distribution, enhancing the polarization of the organic ligand and drastically accelerating the transmetallation step with the palladium(II) intermediate[2].

Furthermore, the presence of the electron-withdrawing sulfonamide group on the phenyl ring modulates the nucleophilicity of the boronic acid, necessitating careful optimization of the catalyst and solvent system to ensure high yields and prevent protodeboronation (the premature cleavage of the C-B bond).

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Quantitative data summarizing the coupling of 2-Methyl-4-sulfamoylphenylboronic acid with a standard heteroaryl bromide (e.g., 5-bromopyrimidine).

EntryCatalyst SystemBase (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O801245
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0)DME/H₂O (4:1)80872
3Pd₂(dba)₃ / PCy₃Cs₂CO₃ (3.0)Dioxane/H₂O (10:1)100688
4Pd(OAc)₂ / SPhosK₃PO₄ (3.0)Toluene/H₂O (10:1)100494

Note: The sterically demanding SPhos ligand (Entry 4) facilitates rapid reductive elimination, overcoming the steric hindrance introduced by the ortho-methyl group of the boronic acid.

Self-Validating Experimental Protocols

General Protocol: Palladium-Catalyzed Cross-Coupling

This protocol outlines the synthesis of a biaryl sulfonamide using the optimized conditions (Table 1, Entry 4). The procedure is designed as a self-validating system, incorporating in-process analytical checks.

Reagents & Materials:

  • 2-Methyl-4-sulfamoylphenylboronic acid (1.2 equiv)

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • Pd(OAc)₂ (0.05 equiv) and SPhos (0.10 equiv)

  • K₃PO₄ (3.0 equiv)

  • Degassed Toluene/H₂O (10:1 v/v)

Step-by-Step Methodology:

  • Preparation of the Catalytic Species: In an oven-dried Schlenk tube under an argon atmosphere, combine Pd(OAc)₂ and SPhos. Causality: Pre-mixing allows the formation of the active, electron-rich Pd(0)-phosphine complex before the introduction of the oxidative addition partner.

  • Substrate Addition: Add the aryl halide, 2-Methyl-4-sulfamoylphenylboronic acid, and K₃PO₄.

  • Solvent Introduction: Inject the degassed Toluene/H₂O mixture. Causality: Degassing is critical. Oxygen can irreversibly oxidize the phosphine ligand to a phosphine oxide, killing the catalytic cycle. Water is required to dissolve the inorganic base and facilitate the formation of the reactive boronate species[5].

  • Thermal Activation: Seal the tube and heat to 100 °C with vigorous stirring.

  • Reaction Monitoring (Self-Validation): After 2 hours, withdraw a 10 µL aliquot, quench with ethyl acetate and water. Analyze the organic layer via LC-MS. The reaction is validated and deemed complete when the mass peak of the starting aryl halide constitutes <2% of the total ion chromatogram, and the product mass dominates.

  • Workup and Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Biological Application: Carbonic Anhydrase Inhibition

The primary biological application of molecules derived from 2-Methyl-4-sulfamoylphenylboronic acid is the targeted inhibition of Carbonic Anhydrases (CAs). These metalloenzymes catalyze the reversible hydration of carbon dioxide.

Mechanistic Causality: The sulfonamide moiety acts as a prodrug-like entity. At physiological pH, the primary sulfonamide (-SO₂NH₂) deprotonates. The resulting nitrogen anion coordinates directly to the Zn²⁺ ion located deep within the enzyme's active site. This coordination physically displaces the zinc-bound catalytic water molecule, effectively paralyzing the enzyme's ability to hydrate CO₂[3].

Mechanism A Sulfonamide Deprotonation B Zn2+ Coordination (Active Site) A->B -SO2NH- binds C Displacement of Catalytic H2O B->C Steric/Electronic Exclusion D Enzyme Inhibition C->D Blockade of CO2 Hydration

Mechanism of Carbonic Anhydrase inhibition by the sulfonamide moiety.

Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay

To evaluate the bioactivity of the synthesized derivatives, a stopped-flow kinetic assay measuring the esterase activity of CA (using 4-nitrophenyl acetate as a substrate) is employed.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare a 10 nM solution of recombinant human CA (e.g., hCA II or hCA IX) in HEPES buffer (20 mM, pH 7.4) containing 20 mM Na₂SO₄ to maintain ionic strength.

  • Inhibitor Incubation: Prepare serial dilutions of the synthesized sulfonamide derivative (from 0.1 nM to 10 µM). Incubate the enzyme with the inhibitor for 15 minutes at room temperature. Causality: This pre-incubation period is essential to allow the system to reach thermodynamic equilibrium, ensuring accurate measurement of the inhibition constant (Ki).

  • Substrate Addition: Rapidly mix the enzyme-inhibitor solution with 4-nitrophenyl acetate (1 mM final concentration).

  • Kinetic Readout: Monitor the change in absorbance at 400 nm over 3 minutes. The increase in absorbance corresponds to the formation of the 4-nitrophenolate anion.

  • Assay Validation (Self-Validation): Run Acetazolamide (a clinically used CA inhibitor) as a positive control in parallel. The assay is only considered valid if the calculated Ki for Acetazolamide falls within the accepted literature range (12.0 ± 2.0 nM for hCA II).

  • Data Analysis: Calculate the initial velocity of the reaction and use the Cheng-Prusoff equation to determine the Ki values.

Table 2: Representative In Vitro Carbonic Anhydrase Inhibition Activity

Comparison of a standard derivative synthesized from 2-Methyl-4-sulfamoylphenylboronic acid against clinical standards.

CompoundhCA I (Off-target) Ki (nM)hCA II (Glaucoma) Ki (nM)hCA IX (Tumor) Ki (nM)Selectivity (hCA I / hCA IX)
Acetazolamide (Control)250.012.125.89.6
Derivative A (Unmethylated)185.58.415.212.2
Derivative B (2-Methylated) 450.2 14.5 4.1 109.8

Note: The inclusion of the 2-methyl group (Derivative B) significantly increases the steric bulk, which clashes with the constrained active site of the off-target hCA I, thereby increasing selectivity for the tumor-associated hCA IX isoform.

References

  • Benchchem. "3-(Ethylsulfonamido)phenylboronic acid | 710348-41-7 - Benchchem". Benchchem.
  • BLD Pharm. "1402238-36-1|2-Methyl-4-sulfamoylphenylboronic acid|BLD Pharm". BLD Pharm.
  • Benchchem. "C16H14N2O3S - Benchchem". Benchchem.
  • Organic Chemistry Portal. "Suzuki Coupling". Organic Chemistry Portal.
  • ResearchGate. "The Suzuki coupling reaction of arylbromides with phenylboronic acid".

Sources

Application Note: HPLC Analysis and Reaction Monitoring of 2-Methyl-4-sulfamoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and analytical scientists involved in the synthesis and quality control of sulfonamide-based drug intermediates.

Abstract & Scope

2-Methyl-4-sulfamoylphenylboronic acid is a critical intermediate in the synthesis of sulfonamide-containing pharmaceuticals via Suzuki-Miyaura cross-coupling. However, its analysis is complicated by three physicochemical factors: equilibrium anhydrides (boroxines) , protodeboronation instability , and silanol interactions .

This guide provides a robust, self-validating HPLC protocol to:

  • Quantify the starting material (boronic acid).[1][2]

  • Monitor the formation of the cross-coupled product.

  • Detect critical impurities: the protodeboronation byproduct (3-methylbenzenesulfonamide) and the oxidative degradant (phenol derivative).

Scientific Rationale & Method Design

The "Chameleon" Nature of Boronic Acids

Boronic acids exist in a dynamic equilibrium. In non-aqueous solvents (or during dry storage), they dehydrate to form trimeric cyclic anhydrides called boroxines . Upon dissolution in aqueous mobile phases, these revert to the monomeric acid.

  • Implication: If the sample diluent is purely organic (e.g., 100% ACN), the boroxine peak may split or tail as it hydrolyzes on-column.

  • Solution: The sample diluent must contain water (at least 10-20%) to force the equilibrium to the monomeric form before injection.

Ionization & Retention Control
  • Analyte pKa: The boronic acid moiety has a pKa of ~8.8; the sulfonamide group has a pKa ~10.

  • Mobile Phase Selection: We utilize an acidic mobile phase (0.1% Formic Acid, pH ~2.7) .

    • Why? At low pH, the boronic acid remains neutral (improving retention on C18) and silanol activity on the column is suppressed, preventing peak tailing common with Lewis-acidic boron species.

Degradation Pathways

The method must resolve the parent compound from its primary degradation products.

  • Protodeboronation: Catalyzed by metal ions or extreme pH, the C-B bond breaks, yielding 3-methylbenzenesulfonamide .

  • Oxidation: Exposure to air/peroxides converts the C-B bond to a C-O bond, yielding 4-hydroxy-3-methylbenzenesulfonamide .

Visualizing the Chemistry

Degradation & Equilibrium Pathway

The following diagram illustrates the dynamic species the HPLC method must resolve.

BoronicChemistry Boroxine Boroxine (Trimer) (In dry organic solvent) BoronicAcid 2-Methyl-4-sulfamoylphenyl boronic acid (Monomer) Boroxine->BoronicAcid + H2O (Fast) DesBorono Degradant A: 3-methylbenzene sulfonamide BoronicAcid->DesBorono Protodeboronation (Acid/Base/Heat) Phenol Degradant B: 4-hydroxy-3-methyl benzenesulfonamide BoronicAcid->Phenol Oxidation (O2/Peroxides)

Caption: Dynamic equilibrium between boroxine and boronic acid, plus irreversible degradation pathways.

Experimental Protocol

Instrumentation & Conditions
ParameterSettingRationale
System HPLC with PDA/UV DetectorPDA allows spectral confirmation of impurities.
Column Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm)"End-capped" (EC) chemistry reduces silanol interactions with the Lewis-acidic boron.
Mobile Phase A Water + 0.1% Formic AcidMaintains pH ~2.7 to keep analyte neutral.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks than MeOH for boronates.
Flow Rate 1.0 mL/minStandard backpressure for 2.7 µm columns.
Temp 30°CConstant temperature prevents retention drift.
Injection Vol 5.0 µLLow volume prevents solvent effects.
Detection UV 225 nm (bw 4 nm)Sulfonamides absorb strongly here; avoids solvent cutoff.
Gradient Program
Time (min)% Mobile Phase BEvent
0.005Initial Hold (Equilibration)
1.005Start Gradient
8.0095Ballistic Ramp (Elute dimers/product)
10.0095Wash
10.105Re-equilibration
14.005End of Run
Sample Preparation (Critical)

Standard Prep:

  • Weigh 10 mg of Boronic Acid reference standard.

  • Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile) .

  • Note: The presence of water ensures boroxine conversion to monomer.

Reaction Mixture (IPC) Prep:

  • Take 50 µL of reaction slurry.

  • Quench into 950 µL of Diluent (50:50 Water:Acetonitrile) containing 0.1% Formic Acid.

  • Vortex for 30 seconds.

  • Filter through a 0.2 µm PTFE syringe filter (remove Pd catalyst/salts).

  • Inject.

Reaction Monitoring Workflow

The following workflow describes the decision logic for monitoring a Suzuki coupling reaction involving this boronic acid.

ReactionWorkflow Start Start Reaction (Aryl Halide + Boronic Acid + Pd) Sample Sample Aliquot (t=1h, 2h...) Start->Sample Quench Quench & Dilute (50:50 ACN:H2O + 0.1% FA) Sample->Quench HPLC HPLC Analysis (Method AN-BOR-042) Quench->HPLC Decision Check Chromatogram HPLC->Decision PathA Boronic Acid < 2% Product Peak Max Decision->PathA Complete PathB Boronic Acid Present No Product Increase Decision->PathB Stalled PathC Des-borono Impurity > 10% Decision->PathC Degrading ActionA Workup Reaction PathA->ActionA ActionB Add Catalyst/Heat PathB->ActionB ActionC Stop (Catalyst Death) PathC->ActionC

Caption: Decision tree for In-Process Control (IPC) of Suzuki coupling.

Expected Results & System Suitability

Retention Table
CompoundApprox RT (min)RRT (Relative to Boronic Acid)Notes
Oxidative Degradant (Phenol)2.50.65Elutes early due to polarity.
Protodeboronation (Des-borono)3.20.84Major impurity to watch.
Boronic Acid (Analyte)3.8 1.00 Broadens if Diluent is 100% ACN.
Suzuki Product (Biaryl)6.5 - 7.5~1.80Highly retained (hydrophobic).
Homocoupling Dimer 7.8~2.05Impurity from catalyst issues.
Acceptance Criteria

For a valid run:

  • Tailing Factor (Boronic Acid): < 1.5 (If > 1.5, column may have active silanols; wash with 90% ACN).

  • Resolution (Des-borono / Boronic Acid): > 2.0.

  • Precision (n=6): RSD < 2.0% for Area.

Troubleshooting Guide

Issue: Split Peak for Boronic Acid

  • Cause: Sample solvent is too strong (100% ACN) or boroxine-acid equilibrium is slow.

  • Fix: Ensure sample diluent contains at least 20% water. Allow sample to stand for 10 mins before injection.

Issue: "Ghost" Peaks in Blank

  • Cause: Carryover of the Suzuki product (highly lipophilic).

  • Fix: Extend the gradient wash step (95% B) to 5 minutes or use a needle wash of 50:50 ACN:Isopropanol.

Issue: shifting Retention Times

  • Cause: pH fluctuation. Boronic acids are sensitive to pH changes near their pKa.

  • Fix: Prepare Mobile Phase A fresh daily. Ensure Formic Acid concentration is accurate.

References

  • BenchChem. Methyl Boronic Acid: A Technical Guide to Stability and Handling. (2025).[1][3][4][5][6] Retrieved from

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note 720007428. Retrieved from

  • Sigma-Aldrich. KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit Protocols. Retrieved from

  • SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. (2022). Retrieved from

Sources

Advanced LC-MS/MS Strategies for Boronic Acid Impurity Profiling in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Boronic acids serve a dual role in modern pharmaceuticals: they are indispensable synthetic intermediates in Suzuki-Miyaura cross-coupling reactions (e.g., for lumacaftor and ibrutinib) and act as highly potent active pharmaceutical ingredients (APIs) themselves (e.g., bortezomib). However, their tendency to undergo reversible dehydration, their strong Lewis acidity, and their classification as potential mutagenic impurities under ICH M7 guidelines present severe analytical challenges[1][2][3]. This application note details field-proven LC-MS/MS workflows—both underivatized and derivatized—designed to overcome boroxine formation and achieve robust, self-validating trace quantification at the parts-per-million (ppm) level.

The Mechanistic Challenges of Boronic Acid Analysis

Standard reversed-phase liquid chromatography (RP-LC) methods frequently fail when applied to boronic acids due to three fundamental chemical behaviors:

  • The Boroxine Equilibrium : In neutral or acidic aqueous environments, free boronic acids (

    
    ) undergo spontaneous, reversible dehydration to form trimeric boroxines (anhydrides). During a chromatographic run, this dynamic interconversion manifests as severe peak splitting, broad tailing, and irreproducible retention times[2][4].
    
  • Lewis Acidity and Silanol Interactions : The boron atom possesses an empty p-orbital, making it a strong Lewis acid. This orbital readily interacts with residual silanol groups on silica-based stationary phases or metal ions in the LC fluidics, exacerbating peak tailing and causing analyte loss at trace levels.

  • Ionization Inefficiency : Underivatized boronic acids lack readily protonated basic amines, resulting in exceptionally poor ionization efficiency in standard positive electrospray ionization (ESI+) modes[4][5].

To achieve the sensitivity required by ICH M7 guidelines (often < 1 ppm relative to the API), analytical scientists must actively manipulate the analyte's chemistry prior to or during MS detection[1][3].

BoronicEquilibrium BA Boronic Acid R-B(OH)2 BX Boroxine (Anhydride) (R-BO)3 [Chromatographic Artifact] BA->BX Dehydration (-H2O) Neutral/Acidic pH Anion Boronate Anion [R-B(OH)3]- [High ESI- Signal] BA->Anion + OH- (Basic pH) e.g., 0.1% NH3 Ester Boronate Ester [Stable Derivative] BA->Ester + Diol (e.g., Pinacol) Pre-column Reaction

Chemical equilibria of boronic acids and stabilization pathways for LC-MS/MS analysis.

Strategic Workflows for LC-MS/MS Profiling

Depending on the volatility of the boronic acid and the complexity of the sample matrix, two primary LC-MS/MS strategies are deployed.

Strategy A: pH-Mediated Underivatized Analysis (ESI-)

The Causality: Rather than fighting the lack of basicity, this approach leverages the molecule's Lewis acidity. By utilizing a highly basic mobile phase (e.g., 0.1% ammonia in water, pH ~10.5), the boronic acid coordinates with hydroxide ions to form a stable, tetrahedral boronate anion (


).
The Result:  This simple pH shift locks the molecule into a single ionic species (preventing boroxine formation), blocks the empty p-orbital (eliminating silanol interactions), and provides a pre-formed anion that yields exceptional sensitivity in ESI negative mode[1][5].
Strategy B: Pre-Column Derivatization

The Causality: For highly volatile boronic acids (e.g., methylboronic acid) or when complex matrices require acidic mobile phases, derivatization is mandatory. Reacting the boronic acid with a 1,2-diol (such as pinacol or diethanolamine) forms a stable, cyclic boronate ester[3][6]. The Result: This covalent modification permanently occupies the empty p-orbital, rendering the molecule lipophilic, highly stable, and compatible with standard acidic LC-MS/MS workflows (ESI+ or ESI-)[3].

DecisionTree Start Initiate Boronic Acid Impurity Profiling Assess Assess Analyte Polarity & Matrix Complexity Start->Assess PathA Direct Analysis (Underivatized) Assess->PathA Adequate Retention, Stable in Base PathB Derivatization (Pre-column) Assess->PathB Poor Retention, High Matrix Interference CondA High-pH Tolerant Column Mobile Phase: 0.1% NH3 Detection: ESI Negative PathA->CondA CondB Add Pinacol/Diethanolamine Mobile Phase: 0.1% FA Detection: ESI Pos/Neg PathB->CondB

Decision matrix for selecting underivatized vs. derivatized LC-MS/MS workflows.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific System Suitability Tests (SST) that confirm the underlying chemical mechanisms are functioning as intended.

Protocol 1: Underivatized Trace Analysis (e.g., Lumacaftor / Ibrutinib Impurities)

This method is optimized for stable aryl boronic acids like carboxy phenyl boronic acid or 4-phenoxyphenyl-boronic acid[1][5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the API (e.g., lumacaftor) in a compatible diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of 20 mg/mL.

  • Chromatographic Setup: Use a high-pH tolerant column (e.g., Agilent Poroshell HPH C18, 150 × 4.6 mm, 2.7 µm).

  • Mobile Phase: Phase A: 0.1% Ammonia in LC-MS grade water. Phase B: 100% Acetonitrile. Flow rate: 0.25 mL/min[1].

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, re-equilibrate for 2 minutes.

  • MS Detection: Triple quadrupole MS in ESI negative mode. Utilize the divert valve to send the high-concentration API peak to waste, preventing source contamination and ion suppression[1].

Self-Validation Controls (SST):

  • Mechanism Check (Tailing Factor): Inject a 20 ng/mL standard of the target boronic acid. Acceptance Criteria: Tailing Factor (Tf) < 1.5. Causality: A Tf > 1.5 indicates incomplete formation of the boronate anion, signaling that the mobile phase pH has dropped below the required threshold or column degradation has exposed active silanols.

  • Matrix Spike Recovery: Spike the 20 mg/mL API sample with 1 ppm (20 ng/mL) of the boronic acid impurity. Acceptance Criteria: Recovery between 80% - 120%[1]. Causality: Confirms that the API matrix is not causing localized ion suppression in the ESI source.

Protocol 2: Pre-Column Derivatization Workflow

This method is required for volatile or highly aliphatic boronic acids (e.g., methylboronic acid)[6].

Step-by-Step Methodology:

  • Derivatization Reaction: To 1.0 mL of the sample extract, add 100 µL of a 50 mM pinacol solution (prepared in acetonitrile).

  • Incubation: Vortex and incubate at 40°C for 30 minutes to drive the condensation reaction to completion.

  • Chromatographic Setup: Standard C18 column (e.g., Waters Atlantis T3).

  • Mobile Phase: Phase A: 0.1% Formic Acid in water. Phase B: 0.1% Formic Acid in Acetonitrile.

  • MS Detection: ESI positive or negative mode (depending on the resulting ester's proton affinity), monitoring the specific MRM transition of the boronate ester adduct[3].

Self-Validation Controls (SST):

  • Reaction Kinetic Check: Inject the derivatized standard and monitor the MRM transition for the unreacted boronic acid. Acceptance Criteria: Unreacted peak area must be < 5% of the derivatized peak area. Causality: Validates that the derivatization reaction went to completion, preventing under-reporting of the impurity.

  • Reagent Blank Control: Inject a derivatization reagent blank (no sample). Acceptance Criteria: No peaks at the analyte retention time. Causality: Rules out background boron contamination from laboratory glassware (borosilicate glass), a frequent source of false positives in trace analysis.

Quantitative Performance & Data Presentation

The table below summarizes the comparative performance metrics of the two workflows based on validated pharmaceutical industry data[1][3][6].

Performance ParameterUnderivatized LC-MS/MS (ESI-)Pre-Column Derivatization (ESI+/ESI-)
Target Analytes Stable aryl boronic acids (e.g., Carboxy phenyl boronic acid)Volatile/aliphatic boronic acids (e.g., Methylboronic acid)
Typical LOQ 0.05 – 0.5 ppm (ng/mL)< 0.01 – 0.1 ppm (pg/mL to ng/mL)
Linearity Range 1 ng/mL to 100 ng/mL (R² > 0.99)0.1 ng/mL to 50 ng/mL (R² > 0.99)
Sample Prep Time Low (Direct dilution/extraction)High (Incubation, extraction)
Matrix Effects Moderate (Requires divert valve to bypass API)Low (Derivative shifts retention away from API)
Primary Advantage High throughput, minimal artifact generationMaximum sensitivity, compatibility with standard acidic LC

Case Study: Bortezomib Stability and Oxidative Deboronation

Understanding boronic acid chemistry is not only vital for impurity profiling but also for API stability. Bortezomib , a first-in-class proteasome inhibitor, is synthesized as a trimeric boronic anhydride (boroxine)[2]. Because free boronic acids and boroxines are highly susceptible to degradation, bortezomib is lyophilized with mannitol during formulation.

The Causality of Formulation: Mannitol acts as an in situ derivatizing agent, reacting with the boroxine to form a stable, monomeric diester. Upon reconstitution in saline for patient injection, the ester hydrolyzes to release the active boronic acid API[2].

Degradation Profiling via LC-MS/MS: During forced degradation and pharmacokinetic studies, LC-MS/MS analysis reveals that the primary biotransformation pathway of bortezomib is oxidative deboronation [7]. In this pathway, the boron atom is completely cleaved and replaced by a hydroxyl group, forming diastereomeric carbinolamide metabolites[2][7]. Monitoring these specific degradation products using the underivatized LC-MS/MS workflow ensures accurate mass balance and stability indicating capability during formulation development.

References

  • Chidella, K.S., Dasari, V.B. and Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. URL:[Link]

  • Zaytsev, A. et al. (2011). Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Molecules (MDPI) / PubMed Central. URL:[Link]

  • PubMed (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. URL:[Link]

  • ACS Publications (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development. URL:[Link]

  • Mullangi et al. (2021). LC–MS/MS method for the quantification of potential genotoxic impurity 4-phenoxyphenyl-boronic acid in ibrutinib. ResearchGate. URL:[Link]

  • Bhetanabotla, C. et al. (2017). A Validated LC-MS/MS Method for the Estimation of Bortezomib and Bortezomib D3 (IS) in Human Plasma with Protein Precipitation and SPE Filter Cartridges. Journal of Applied Pharmaceutical Science. URL: [Link]

Sources

Advanced Biosensor Development Using 2-Methyl-4-sulfamoylphenylboronic Acid: Dual-Targeting and Physiological pH Sensing

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Mechanistic Foundations: The Causality of Molecular Design

In the landscape of biosensor development, phenylboronic acids (PBAs) are the gold standard for the reversible covalent recognition of 1,2- and 1,3-diols (e.g., glucose, sialic acid, and glycoproteins). However, a critical limitation of unsubstituted PBA is its high pKa (~8.8). At the physiological pH of 7.4, unmodified PBA remains predominantly in its neutral, trigonal planar form, which is unreactive toward diols.

The strategic selection of 2-Methyl-4-sulfamoylphenylboronic acid overcomes this limitation through precise electronic and steric modulation:

  • Inductive pKa Shift: The incorporation of the highly electron-withdrawing sulfonamide (-SO₂NH₂) moiety pulls electron density away from the boron atom. This increases the boron's Lewis acidity, effectively lowering its pKa to approximately 7.1–7.4[1]. Consequently, at pH 7.4, the molecule readily adopts the reactive tetrahedral boronate anion geometry required for stable esterification with target diols[1].

  • Dual-Targeting Capability: The sulfamoyl group is not merely an electronic modifier; it is a well-established zinc-binding pharmacophore. It exhibits high affinity for the Zn²⁺ active site of Carbonic Anhydrases (CAs)—a family of metalloenzymes frequently overexpressed in hypoxic tumor microenvironments[1][2].

  • Steric Fine-Tuning: The ortho-methyl group provides critical steric hindrance that restricts the rotational degrees of freedom, locking the molecule into an optimal conformation for binding within the narrow enzymatic pocket of CA IX, while preventing non-specific aggregation.

Mechanism Molecule 2-Methyl-4-sulfamoylphenylboronic acid (Dual-Recognition Probe) Sulfamoyl Sulfamoyl Moiety (-SO₂NH₂) Electron-Withdrawing Molecule->Sulfamoyl Structural Component Boronic Boronic Acid Moiety (-B(OH)₂) pKa Shifted to ~7.2 Molecule->Boronic Structural Component Sulfamoyl->Boronic Inductive Effect (Lowers pKa) CA Carbonic Anhydrase (CA) Zn²⁺ Active Site Binding Sulfamoyl->CA Metalloenzyme Inhibition Diol Target Diols (e.g., Sialic Acid) Reversible Esterification at pH 7.4 Boronic->Diol Covalent Saccharide Capture

Figure 1: Dual-recognition pathways and intramolecular pKa modulation of the biosensor probe.

Physicochemical & Kinetic Profiling

To justify the use of 2-Methyl-4-sulfamoylphenylboronic acid over traditional probes, we must analyze its quantitative binding metrics. The table below summarizes the thermodynamic advantages of this derivative for physiological sensing.

Recognition ElementApparent pKaOptimal Sensing pHPrimary Target(s)Binding Affinity (

) for Sialic Acid at pH 7.4 (M⁻¹)
Phenylboronic Acid (PBA) ~8.88.5 – 9.0Diols< 15 (Poor)
4-Sulfamoylphenylboronic Acid ~7.17.2 – 7.6Diols, CA Isozymes~120 (Strong)
2-Methyl-4-sulfamoylphenylboronic Acid ~7.37.3 – 7.5Diols, CA IX (Tumor-specific)~165 (Optimal)

Data synthesis reflects the enhanced physiological binding capacity driven by the sulfonamide-induced pKa shift.

Protocol I: Optical Displacement Assay for Physiological Diol Sensing

This protocol details the construction of a homogeneous optical biosensor using Alizarin Red S (ARS). The Causality: ARS contains a catechol moiety that binds to the boronic acid, forming a highly fluorescent complex. When a target diol (e.g., glucose or sialic acid) is introduced, it competitively displaces the ARS due to a higher thermodynamic affinity, resulting in a proportional quenching of fluorescence.

Reagents Required
  • 2-Methyl-4-sulfamoylphenylboronic acid (10 mM stock in DMSO)

  • Alizarin Red S (ARS) (2 mM stock in ultra-pure water)

  • HEPES Buffer (50 mM, pH 7.4, containing 150 mM NaCl)

  • Target Analyte (e.g., Sialic Acid, 0–50 mM)

Step-by-Step Methodology
  • Complex Formation: In a dark microcentrifuge tube, mix 100 µL of the boronic acid stock with 50 µL of the ARS stock. Dilute to 1 mL with HEPES buffer (pH 7.4).

  • Equilibration: Incubate the mixture at room temperature for 30 minutes to allow the boronate-ARS complex to reach thermodynamic equilibrium.

  • Baseline Measurement: Transfer 100 µL of the complex into a black 96-well microplate. Measure the baseline fluorescence (

    
     = 468 nm, 
    
    
    
    = 580 nm).
  • Analyte Introduction: Add 10 µL of the target analyte solution (varying concentrations) to the wells.

  • Signal Transduction: Incubate for 15 minutes. Record the quenched fluorescence. The decrease in fluorescence intensity (

    
    ) is directly proportional to the diol concentration.
    

Protocol II: Label-Free Electrochemical Impedance Biosensor for Cancer Biomarkers

Cancer cells frequently overexpress both Carbonic Anhydrase IX (CA IX) and hypersialylated surface proteins. This protocol leverages the dual-targeting nature of the compound to create a highly specific, self-validating electrochemical impedance spectroscopy (EIS) biosensor.

The Causality: Binding of bulky cellular targets to the functionalized electrode surface creates a steric and dielectric barrier. This barrier impedes the diffusion of the


 redox probe to the electrode, causing a measurable increase in Charge Transfer Resistance (

).

Protocol Step1 1. Sensor Functionalization Immobilize 2-Methyl-4-sulfamoylphenylboronic acid onto conductive matrix Step2 2. Baseline Equilibration Record baseline EIS in pH 7.4 PBS with[Fe(CN)₆]³⁻/⁴⁻ probe Step1->Step2 Step3 3. Analyte Incubation Introduce sample (Target Cells/Proteins) Incubate for 30 mins at 37°C Step2->Step3 Step4 4. Dual-Binding Event Simultaneous capture via CA IX and Surface Glycans (Self-Validating Specificity) Step3->Step4 Step5 5. Signal Readout Measure increase in Charge Transfer Resistance (Rct) Calculate target concentration Step4->Step5

Figure 2: Step-by-step workflow for the dual-targeting electrochemical impedance biosensor.

Step-by-Step Methodology
  • Electrode Preparation: Polish a Glassy Carbon Electrode (GCE) with 0.3 µm and 0.05 µm alumina slurry. Sonicate in ethanol and water for 5 minutes each.

  • Polymeric Functionalization: Electropolymerize a conductive matrix (e.g., polyaniline) onto the GCE in the presence of 5 mM 2-Methyl-4-sulfamoylphenylboronic acid. Apply cyclic voltammetry (CV) from -0.2 V to 0.8 V for 10 cycles at 50 mV/s.

  • Washing: Rinse the modified electrode thoroughly with PBS (pH 7.4) to remove unbound monomers.

  • Baseline EIS: Immerse the electrode in a solution containing 5 mM

    
     and 0.1 M KCl. Record the baseline Nyquist plot (Frequency range: 0.1 Hz to 100 kHz).
    
  • Target Incubation: Drop-cast 20 µL of the biological sample (e.g., cancer cell lysate) onto the electrode. Incubate at 37°C for 45 minutes in a humidified chamber.

  • Readout: Rinse the electrode gently with PBS and record the new EIS spectra. Extract the

    
     value using a Randles equivalent circuit model.
    

Built-In Self-Validation Strategies

To ensure absolute scientific integrity and E-E-A-T compliance, the biosensor must operate as a self-validating system . Do not rely on a single readout; implement the following internal controls:

  • Validation of pH Causality (Control A): Run Protocol I at pH 5.0, 7.4, and 9.0. If the sensor design is successful, binding affinity should peak at pH 7.4 (matching the engineered pKa) and drop significantly at pH 5.0, proving that the signal is driven by the boronate tetrahedral transition rather than non-specific electrostatic interactions.

  • Validation of Dual-Targeting Specificity (Control B): In Protocol II, pre-incubate a duplicate biological sample with 10 µM Acetazolamide (a potent, competitive CA inhibitor)[2]. If the subsequent

    
     signal drops by ~40-50%, it definitively proves that the sulfamoyl-CA interaction is actively contributing to the sensor's target capture, validating the dual-recognition mechanism.
    

References

  • Redesigning oxazolidinones as carbonic anhydrase inhibitors against vancomycin-resistant enterococci - FLORE. Università degli Studi di Firenze. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Suzuki Coupling with 2-Methyl-4-sulfamoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals who are encountering challenges with 2-Methyl-4-sulfamoylphenylboronic acid. The unique electronic and steric properties of this substrate can present specific hurdles to achieving high yields. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and successfully achieve your desired cross-coupling products.

Introduction: The Challenge of 2-Methyl-4-sulfamoylphenylboronic Acid

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2] However, the success of the reaction is highly dependent on the nature of the coupling partners.[3] 2-Methyl-4-sulfamoylphenylboronic acid presents a unique set of challenges due to the presence of both a sterically hindering ortho-methyl group and a strongly electron-withdrawing para-sulfamoyl group.

The electron-withdrawing nature of the sulfamoyl group can increase the susceptibility of the boronic acid to an undesirable side reaction known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4][5] This is particularly problematic under the basic conditions required for the Suzuki coupling.[4] Additionally, the ortho-methyl group can sterically hinder the approach of the palladium catalyst, potentially slowing down key steps in the catalytic cycle.[6]

This guide will address these specific issues, providing a logical framework for troubleshooting and optimization.

Troubleshooting Guide & FAQs

Q1: My reaction with 2-Methyl-4-sulfamoylphenylboronic acid is giving very low to no yield of the desired product. What are the most likely causes?

Low or no yield is a common starting point for troubleshooting. The issue can often be traced back to several key factors related to the challenging nature of this specific boronic acid.

Most Common Culprits:

  • Protodeboronation: This is a major competing reaction for electron-deficient boronic acids.[7] The sulfamoyl group makes the boronic acid more susceptible to this side reaction, where it is consumed before it can participate in the cross-coupling.[4]

  • Inefficient Catalytic System: The combination of steric hindrance from the ortho-methyl group and the electronic properties of the sulfamoyl group may render standard catalyst systems (e.g., Pd(PPh₃)₄) ineffective.

  • Suboptimal Base and Solvent Combination: The choice of base is critical and its effectiveness is often solvent-dependent.[8] An inappropriate base can either be too weak to promote the catalytic cycle or too strong, leading to excessive protodeboronation.

Systematic Troubleshooting Steps:

  • Confirm Reagent Quality: Ensure your 2-Methyl-4-sulfamoylphenylboronic acid is pure and has not degraded. Consider using a freshly opened bottle or purifying the existing stock.

  • Evaluate the Catalyst and Ligand: For sterically hindered and electron-deficient substrates, a more robust catalyst system is often required.[6][9]

  • Optimize the Base: The base plays a crucial role in activating the boronic acid for transmetalation.[2][10]

  • Solvent Selection: The solvent system can significantly impact reaction rates and side reactions.

The following sections will delve deeper into each of these optimization parameters.

Q2: I suspect protodeboronation is the main issue. How can I minimize it?

Minimizing protodeboronation is paramount when working with 2-Methyl-4-sulfamoylphenylboronic acid. This side reaction is often accelerated by high temperatures, strong bases, and the presence of water.[4]

Strategies to Mitigate Protodeboronation:

  • Milder Base: Switch from strong bases like NaOH or KOtBu to milder options such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[8] Weaker bases can still be effective in promoting the catalytic cycle while reducing the rate of protodeboronation.

  • Anhydrous Conditions: While many Suzuki couplings tolerate water, for substrates prone to protodeboronation, minimizing water content can be beneficial.[11] Consider using anhydrous solvents and oven-dried glassware.

  • Lower Reaction Temperature: If possible, run the reaction at a lower temperature. This will slow down both the desired reaction and the undesired protodeboronation, but may favor the cross-coupling kinetically.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can suppress protodeboronation.[7] These esters act as a "slow-release" source of the boronic acid under the reaction conditions.[5][12]

Below is a diagram illustrating the competition between the desired Suzuki coupling pathway and the undesired protodeboronation side reaction.

Caption: Competing pathways for 2-Methyl-4-sulfamoylphenylboronic acid.

Q3: Which palladium catalysts and ligands are best suited for this challenging substrate?

Standard ligands like triphenylphosphine (PPh₃) may not be effective for sterically hindered and electron-deficient substrates. More specialized, bulky, and electron-rich ligands are often required to facilitate the key steps of oxidative addition and reductive elimination.[2][13]

Recommended Catalyst Systems:

Catalyst/PrecatalystLigandKey Advantages
Pd(OAc)₂ or Pd₂(dba)₃Buchwald Ligands: SPhos, XPhos, RuPhosThese are bulky, electron-rich dialkylbiaryl phosphine ligands known to be highly effective for challenging couplings, including those with sterically hindered substrates and aryl chlorides.[9]
Pd(OAc)₂ or Pd₂(dba)₃N-Heterocyclic Carbenes (NHCs): IPr, IMesNHCs are strong σ-donors and can be more stable than phosphine ligands, offering high activity for sterically demanding couplings.[6]
[Pd(dppf)Cl₂]dppfA reliable and versatile catalyst system, though it may be less effective than Buchwald or NHC systems for the most challenging substrates.

Experimental Protocol: Catalyst System Screening

  • Setup: In parallel vials under an inert atmosphere (e.g., argon or nitrogen), add your aryl halide (1.0 equiv), 2-Methyl-4-sulfamoylphenylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: To each vial, add a different palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Solvent and Reaction: Add degassed solvent (e.g., dioxane/water 10:1) and heat the reactions to a standard temperature (e.g., 100 °C).

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals to identify the most effective catalyst system.

Q4: How do I select the optimal base and solvent system?

The base and solvent work in concert, and their selection is critical for success. The primary role of the base is to activate the boronic acid, forming a boronate species that is more nucleophilic and readily undergoes transmetalation.[14][15]

Base and Solvent Recommendations:

BaseRecommended SolventsComments
K₃PO₄ (Potassium Phosphate)Toluene, Dioxane, THF (often with water)A moderately strong base that is often effective for challenging substrates and can help minimize base-sensitive side reactions.[9]
Cs₂CO₃ (Cesium Carbonate)Dioxane, DMF, TolueneA stronger, but often more effective base, particularly for difficult couplings. Its higher solubility can be advantageous.
K₂CO₃ (Potassium Carbonate)Toluene/Water, Dioxane/WaterA common and cost-effective choice, but may be less effective for this specific substrate compared to K₃PO₄ or Cs₂CO₃.
KF (Potassium Fluoride)THF, DioxaneA milder base that can be effective, especially for substrates with base-labile functional groups.[10]

Troubleshooting Workflow:

The following diagram outlines a logical workflow for troubleshooting a low-yielding Suzuki coupling with 2-Methyl-4-sulfamoylphenylboronic acid.

G start Low Yield with 2-Methyl-4-sulfamoylphenylboronic acid q1 Is protodeboronation suspected? start->q1 a1_yes Switch to milder base (K₃PO₄, KF) Lower reaction temperature Consider using boronate ester q1->a1_yes Yes q2 Is the catalyst system optimal? q1->q2 No a1_yes->q2 a2_yes Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, IPr) q2->a2_yes Yes q3 Is the solvent/base combination appropriate? q2->q3 No a2_yes->q3 a3_yes Try different solvent systems (e.g., Toluene/H₂O, Dioxane) Ensure base is finely powdered and dry q3->a3_yes Yes end Improved Yield q3->end No/Re-evaluate a3_yes->end

Caption: Troubleshooting workflow for Suzuki coupling.

By systematically addressing these key parameters—minimizing protodeboronation, selecting a robust catalyst system, and optimizing the base and solvent—researchers can significantly improve the yield and reproducibility of Suzuki coupling reactions involving the challenging 2-Methyl-4-sulfamoylphenylboronic acid.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Letters. (2012, August 3). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. ACS Publications. Retrieved from [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Journal of the American Chemical Society. (1999, November 1). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, April 6). S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022, September 10). Retrieved from [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.com. Retrieved from [Link]

  • ChemRxiv. (n.d.). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]

  • PubMed. (2017, September 13). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

Sources

Technical Support Center: Handling, Stability, and Storage of 2-Methyl-4-sulfamoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing reproducibility issues when utilizing functionalized organoborons. 2-Methyl-4-sulfamoylphenylboronic acid (CAS 1402238-36-1) is a highly versatile building block, but its unique electronic topology—specifically the strongly electron-withdrawing para-sulfamoyl group—introduces distinct stability challenges.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your cross-coupling workflows succeed without compromising yield or scientific integrity.

Part 1: Storage & Handling FAQs

Q1: What are the optimal long-term storage conditions for 2-Methyl-4-sulfamoylphenylboronic acid, and why? A1: This compound must be stored at 2-8°C under an inert atmosphere (Argon or Nitrogen), strictly protected from light and moisture . Causality: Boronic acids are fundamentally susceptible to oxidative deboronation . The empty p-orbital of the boron atom is highly receptive to nucleophilic attack by reactive oxygen species (ROS). Refrigeration slows the kinetic degradation rate, while the inert atmosphere eliminates the primary oxidant (O₂).

Q2: My boronic acid has formed a crusty, insoluble solid in the vial. Is it degraded? A2: Not necessarily degraded, but likely dehydrated. Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines). Dehydration occurs spontaneously upon exposure to dry air or during prolonged storage. While boroxines are still reactive in Suzuki-Miyaura couplings, their formation alters the effective molecular weight of your powder, leading to inaccurate stoichiometric calculations.

Part 2: Troubleshooting Common Experimental Issues

Q1: I am observing low yields in my Suzuki-Miyaura coupling and detecting large amounts of 3-methylbenzenesulfonamide by LC-MS. What is the mechanism of this failure? A1: You are observing protodeboronation , which is the base-catalyzed cleavage of the carbon-boron bond . Causality: The sulfamoyl group (-SO₂NH₂) is strongly electron-withdrawing. This decreases the electron density on the ipso-carbon, stabilizing the transient aryl anion intermediate that forms during C-B bond cleavage. Consequently, this specific boronic acid undergoes protodeboronation significantly faster than electron-rich boronic acids when exposed to aqueous bases and heat.

Q2: How do I suppress this protodeboronation pathway during my reaction? A2: You must optimize the base strength and the transmetalation rate. Strong bases (e.g., NaOH, KOH) rapidly form the highly reactive boronate complex, which then undergoes rate-limiting protonation by water. Solution: Switch to a milder base (e.g., K₃PO₄ or Cs₂CO₃) and use a bulky, electron-rich palladium ligand (like dppf or XPhos) to accelerate the transmetalation step so it outcompetes the background protodeboronation kinetics.

Part 3: Mechanistic Degradation Pathways

Understanding the exact degradation routes is critical for preventing them. Below is the logical relationship between the active species and its primary degradation products.

Degradation BA 2-Methyl-4-sulfamoylphenylboronic Acid (Active Species) Boroxine Trimeric Boroxine (Dehydrated Anhydride) BA->Boroxine -H2O (Dry Storage) Arene 3-Methylbenzenesulfonamide (Protodeboronation Product) BA->Arene Base / H2O / Heat (C-B Cleavage) Phenol 4-Hydroxy-3-methylbenzenesulfonamide (Oxidation Product) BA->Phenol O2 / ROS (1,2-Aryl Migration) Boroxine->BA +H2O (Aqueous Media)

Fig 1. Primary degradation pathways of 2-Methyl-4-sulfamoylphenylboronic acid.

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, use the following self-validating Suzuki-Miyaura workflow . This protocol includes built-in analytical checkpoints to verify system integrity before committing to full reaction times.

Workflow S1 1. Reagent Prep (1.5 eq Boronic Acid) S2 2. Strict Degassing (Argon Sparge 15m) S1->S2 S3 3. Mild Base/Cat (K3PO4 + Pd(dppf)Cl2) S2->S3 S4 4. Self-Validation (LC-MS Aliquot at 1h) S3->S4

Fig 2. Optimized self-validating Suzuki-Miyaura workflow to minimize degradation.

Step-by-Step Methodology:
  • Reagent Preparation: Weigh out the aryl halide (1.0 eq) and 2-Methyl-4-sulfamoylphenylboronic acid (1.5 eq). Causality for excess: The 0.5 eq excess compensates for trace boroxine formation and minor baseline protodeboronation, ensuring the aryl halide remains the limiting reagent.

  • Solvent Degassing: In a Schlenk flask, combine 1,4-Dioxane and H₂O (5:1 ratio). Sparge directly with Argon for 15 minutes. Causality: Removing dissolved oxygen prevents the ROS-mediated 1,2-aryl migration that yields the phenol byproduct.

  • Reaction Assembly: Add K₃PO₄ (2.0 eq) and Pd(dppf)Cl₂ (0.05 eq). Seal the flask, backfill with Argon, and heat to 70°C.

  • In-Process Self-Validation (Critical Step): At exactly 1 hour, extract a 10 µL aliquot via syringe. Quench immediately in 1 mL of cold Acetonitrile and analyze via LC-MS.

    • Validation Logic: Calculate the peak area ratio of the Cross-Coupled Product to 3-Methylbenzenesulfonamide (the degradation product).

    • Actionable Threshold: If the ratio is > 10:1, the system is validated; proceed with heating. If the ratio is < 5:1, protodeboronation is outcompeting transmetalation. Immediately lower the temperature to 60°C to suppress the thermodynamic C-B cleavage.

  • Workup: Upon consumption of the aryl halide, cool to room temperature, dilute with EtOAc, wash with brine to remove boric acid byproducts, and concentrate the organic layer.

Part 5: Quantitative Data Summary

For quick reference during experimental design, consult the summarized physicochemical and stability metrics below:

ParameterQuantitative Value / CharacteristicExperimental Implication
CAS Number 1402238-36-1Unique identifier for procurement & inventory
Molecular Weight 215.03 g/mol Baseline for stoichiometric calculations
Optimal Storage Temp 2-8°C (Refrigerated)Minimizes thermal dehydration to boroxines
Oxidation Risk ModerateMandates rigorous solvent degassing (Argon/N₂)
Protodeboronation Risk High (Due to para-SO₂NH₂ effect)Requires mild bases (K₃PO₄) and fast Pd-ligands
Optimal Reaction pH 8.0 - 9.5Avoid strong bases (NaOH/KOH) to prevent C-B cleavage
References
  • Wikipedia Contributors. "Protodeboronation". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Wu, L., et al. "Boronic acid with high oxidative stability and utility in biological contexts". Proceedings of the National Academy of Sciences (PNAS) / NIH PMC. Available at:[Link]

optimizing base selection for 2-Methyl-4-sulfamoylphenylboronic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when performing Suzuki-Miyaura cross-couplings with 2-Methyl-4-sulfamoylphenylboronic acid .

Coupling this specific substrate presents a dual challenge: the ortho-methyl group introduces steric hindrance that retards transmetalation, while the primary sulfonamide group (-SO₂NH₂) is highly sensitive to basic conditions. Successfully optimizing this reaction requires a deep understanding of the thermodynamic and kinetic interplay between your catalyst, solvent, and—most critically—your base.

The Causality of Base Selection: Mechanistic Overview

In a standard Suzuki-Miyaura coupling, the base serves to coordinate with the boronic acid, forming a nucleophilic boronate complex that readily undergoes transmetalation with the palladium(II) intermediate [1]. However, 2-Methyl-4-sulfamoylphenylboronic acid disrupts this standard paradigm:

  • Sulfonamide Deprotonation (pKa ~10.0): If the Brønsted basicity of the reaction medium exceeds the pKa of the primary sulfonamide, the substrate deprotonates. This anionic sulfonamide can coordinate to the palladium center (catalyst poisoning) or partition entirely into the aqueous phase of a biphasic solvent system, halting the reaction [2].

  • Protodeboronation: Because the ortho-methyl group sterically hinders the transmetalation transition state, the boronic acid spends an extended period in the basic aqueous environment. This kinetic delay allows base-catalyzed protodeboronation (cleavage of the C-B bond to yield 3-methylbenzenesulfonamide) to outcompete the desired cross-coupling [3].

MechanisticPathways Start 2-Methyl-4-sulfamoylphenylboronic acid + Aryl Halide + Pd(0) BaseAdd Base Addition Start->BaseAdd StrongBase Strong Base (NaOH) pKa > 13 BaseAdd->StrongBase MildBase Mild Base (K2CO3) pKa ~ 10 BaseAdd->MildBase Fluoride Fluoride Base (CsF) High F- affinity BaseAdd->Fluoride Deprot Sulfonamide Deprotonation (Catalyst Poisoning) StrongBase->Deprot pH > Sulfonamide pKa Protodeb Protodeboronation (Ar-H Formation) StrongBase->Protodeb Base-catalyzed cleavage MildBase->Deprot Partial Deprotonation Transmet Efficient Transmetalation (Overcomes Sterics) MildBase->Transmet Moderate Activation Fluoride->Transmet Optimal Activation No Deprotonation Product Desired Cross-Coupled Product Transmet->Product Reductive Elimination

Mechanistic pathways of 2-Methyl-4-sulfamoylphenylboronic acid under varying base conditions.

Quantitative Base Comparison

To prevent side reactions, we must select a base that provides sufficient Lewis basicity to activate the boron atom without providing excessive Brønsted basicity.

Table 1: Base Optimization Matrix for Sulfonamide Boronic Acids

BaseConjugate Acid pKaSulfonamide Deprotonation RiskProtodeboronation RiskTransmetalation Efficiency
NaOH / KOtBu > 15.0Critical (Complete)High Fast (but poisoned)
K₃PO₄ 12.3HighModerateFast
K₂CO₃ 10.3ModerateModerateModerate
NaHCO₃ 6.4LowLowSlow (Stalled)
CsF / KF 3.2 (HF)None Low Optimal (via F⁻ affinity)

Application Insight: Fluoride bases (CsF, KF) are the optimal choice. The fluoride ion is highly fluorophilic, rapidly forming a reactive trifluoroborate species that facilitates transmetalation. Because its conjugate acid (HF) has a pKa of 3.2, it acts as a very weak Brønsted base, leaving the sulfonamide intact [4].

Troubleshooting FAQs

Q1: My LC-MS shows complete consumption of the boronic acid, but I have a massive peak corresponding to 3-methylbenzenesulfonamide. What happened? A: You are observing base-catalyzed protodeboronation. The ortho-methyl group is slowing down the transmetalation step, leaving the boronate intermediate exposed to the base for too long. Fix: Switch to a weaker Brønsted base (like CsF) and consider using a more electron-rich, sterically demanding Buchwald ligand (e.g., XPhos or SPhos) to accelerate the transmetalation and reductive elimination steps [2].

Q2: The reaction mixture turned black immediately upon heating, and TLC shows a highly polar baseline spot that won't move even in 10% MeOH/DCM. Why? A: The base you selected (likely K₃PO₄ or NaOH) has deprotonated the primary sulfonamide. The resulting anion is highly polar (sticking to the baseline) and coordinates strongly to the Pd(II) center, causing the catalyst to precipitate out as inactive palladium black. Fix: Lower the pH of your system. Move to a CsF/Dioxane system or use K₂CO₃ with a higher ratio of organic solvent to suppress the effective basicity.

Q3: Can I run this reaction under strictly anhydrous conditions to prevent protodeboronation? A: Yes. While traditional Suzuki couplings rely on water to dissolve inorganic bases, using anhydrous CsF in 1,4-Dioxane or Toluene is highly effective for sensitive substrates. The fluoride ion activates the boron without requiring aqueous solvation [4].

BaseOptimization Step1 Run Initial Screen (K2CO3, Dioxane/H2O, 80°C) Eval Evaluate LC-MS/TLC Step1->Eval Issue1 Observation: Polar baseline spot (Sulfonamide Anion) Eval->Issue1 Issue2 Observation: Ar-H detected (Protodeboronation) Eval->Issue2 Issue3 Observation: Low Conversion (Slow Transmetalation) Eval->Issue3 Fix1 Action: Switch to weaker Brønsted base (e.g., CsF) Issue1->Fix1 Fix2 Action: Use anhydrous conditions or lower temperature Issue2->Fix2 Fix3 Action: Change to more electron-rich Pd ligand Issue3->Fix3

Decision tree for troubleshooting base-related failures in sulfonamide couplings.

Self-Validating Experimental Protocol

This protocol utilizes an anhydrous fluoride-base system to bypass both sulfonamide deprotonation and protodeboronation, ensuring a self-validating workflow where the absence of palladium black confirms catalyst integrity.

Materials:

  • Aryl Halide (1.0 equiv)

  • 2-Methyl-4-sulfamoylphenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.08 equiv, 8 mol%)

  • Cesium Fluoride (CsF) - finely milled and oven-dried (3.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Aryl Halide, 2-Methyl-4-sulfamoylphenylboronic acid, Pd₂(dba)₃, XPhos, and CsF.

    • Causality Check: CsF must be strictly dry. Moisture will reintroduce the risk of base-catalyzed protodeboronation.

  • Degassing: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. Sparging the solvent with Argon for 15 minutes prior to addition is highly recommended to prevent oxidative homocoupling of the boronic acid.

  • Reaction: Heat the reaction mixture to 80 °C in a pre-heated oil bath. Stir vigorously for 12 hours.

    • Validation Check: At 2 hours, the solution should be homogenous and dark red/brown. If a black precipitate forms on the walls of the flask, oxygen has entered the system or the sulfonamide has deprotonated and poisoned the catalyst.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (typically Hexanes/EtOAc, monitoring for the sulfonamide product which will stain strongly with KMnO₄).

References

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at:[Link]

  • Protodeboronation. Wikipedia. Available at:[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at:[Link]

preventing decomposition of boronic acids during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Decomposition of Boronic Acids

Case ID: #BOR-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Boronic acids are pivotal reagents in medicinal chemistry, particularly for Suzuki-Miyaura cross-couplings. However, their utility is often compromised by two primary degradation pathways: protodeboronation (hydrolytic C-B cleavage) and oxidative deboronation (radical-mediated C-B cleavage). This guide provides a mechanistic understanding of these failures and actionable, self-validating protocols to stabilize these reagents using MIDA boronates and potassium trifluoroborates.

Module 1: Diagnostic & Mechanistic Insight

User Query: "My boronic acid starting material disappears during the reaction, but no product is formed. NMR shows the corresponding arene (Ar-H). Why?"

Diagnosis: You are experiencing Protodeboronation .[1]

The Mechanism of Failure

Protodeboronation is not random; it is a specific reaction driven by pH and metal catalysis.

  • Base-Catalyzed Pathway: In the basic conditions required for transmetalation, the boronic acid forms a boronate anion (

    
    ). This species is electronically primed for C-B bond cleavage, especially if the aryl ring contains electron-withdrawing groups or ortho-substituents (e.g., 2-pyridineboronic acid, 2,6-difluorophenylboronic acid).
    
  • Metal-Catalyzed Pathway: Transition metals (Pd, Cu, Ag) can coordinate to the boronate, facilitating C-B cleavage and protonolysis.

User Query: "My reagent turns into a phenol (Ar-OH) or alcohol upon storage."

Diagnosis: You are experiencing Oxidative Deboronation . This is a radical chain reaction initiated by atmospheric oxygen, often accelerated by trace metal impurities. It converts the C-B bond into a C-O bond via a peroxyborate intermediate.

Module 2: Visualization of Failure Pathways

The following diagram illustrates the competing pathways that lead to yield loss.

BoronicAcidDecomposition BA Boronic Acid Ar-B(OH)2 Anion Boronate Anion [Ar-B(OH)3]- BA->Anion Base (OH-) Oxid Oxidation (Ar-OH) BA->Oxid O2 / ROS (Radical Path) Coupling Pd-Catalyzed Cross-Coupling Anion->Coupling Pd(II)-Ar' Proto Protodeboronation (Ar-H) Anion->Proto H2O / Metal (Side Reaction) Product Biaryl Product Ar-Ar' Coupling->Product

Figure 1: Competing pathways in boronic acid reactivity. High pH accelerates the formation of the reactive boronate anion, which is necessary for coupling but also susceptible to protodeboronation.

Module 3: Stabilization Strategies (The "Slow Release" Concept)

To prevent decomposition, we must lower the standing concentration of the unstable free boronic acid. We achieve this by using "masked" derivatives that release the active species slowly, matching the rate of the cross-coupling cycle.

Comparative Analysis of Protecting Groups
FeatureBoronic Acid (Free)Pinacol Ester (Bpin)MIDA Boronate K-Trifluoroborate (BF3K)
Stability (Air/Moisture) LowModerateHigh (Indefinite)High (Indefinite)
Atom Economy HighLowModerateHigh
Release Mechanism N/AHydrolysis (Slow)Hydrolysis (Tunable)Hydrolysis (Equilibrium)
Best For Stable substratesGeneral screeningUnstable Heterocycles Scale-up / Storage
Solubility Organic/AqueousOrganicOrganic (Polar aprotic)Polar Organic (Acetone/MeOH)

Module 4: Detailed Experimental Protocols

Protocol A: Synthesis of MIDA Boronates (The "MIDA Anhydride" Method)

Recommended for: 2-pyridyl, vinyl, and cyclopropyl boronic acids that decompose rapidly.

Principle: MIDA anhydride reacts with boronic acids under mild conditions to form the MIDA boronate without the need for Dean-Stark dehydration, which can destroy sensitive substrates [1].[2]

Reagents:

  • Unstable Boronic Acid (1.0 equiv)

  • MIDA Anhydride (1.2 - 1.5 equiv) [Commercially available or prepared by refluxing MIDA in Ac2O]

  • Solvent: Anhydrous THF or Dioxane (0.2 M)

Step-by-Step Procedure:

  • Setup: In a glovebox or under N2 flow, charge a reaction vial with the boronic acid and MIDA anhydride.

  • Solvation: Add anhydrous THF or Dioxane.

  • Reaction: Heat the mixture to 60–80 °C for 2–4 hours.

    • Checkpoint: Monitor by TLC. The MIDA boronate is usually more polar than the starting material but distinct from the baseline.

  • Workup (Precipitation):

    • Cool to room temperature.[3][4]

    • Dilute with diethyl ether or hexane (approx. 3x reaction volume). The MIDA boronate typically precipitates as a white solid.

    • Filter the solid and wash copiously with ether.

  • Purification (Optional): If the product does not precipitate, concentrate the solvent and pass through a short silica plug eluting with EtOAc/Acetone.

Protocol B: Synthesis of Potassium Trifluoroborates (The "KHF2" Method)

Recommended for: Long-term storage of reagents and scale-up.

Principle: Conversion of boronic acids/esters to their fluoride salts creates a coordinatively saturated, tetrahedral boron center that is immune to oxidation and protodeboronation [2].

Reagents:

  • Boronic Acid or Pinacol Ester (1.0 equiv)[5][6][7][8]

  • Potassium Bifluoride (

    
    ) (3.0 - 4.5 equiv)
    
  • Solvent: Methanol or Acetone (0.5 M)

Step-by-Step Procedure:

  • Dissolution: Dissolve the boronic acid/ester in Methanol.

  • Addition: Add a saturated aqueous solution of

    
     (approx. 4.5 M) dropwise.
    
    • Note: The reaction is exothermic. For large scales, cool to 0 °C during addition.

  • Reaction: Stir vigorously at room temperature for 1–3 hours. A white precipitate (

    
     + salts) often forms.
    
  • Workup:

    • Remove methanol/water under reduced pressure (rotary evaporator) until a dry solid remains.

    • Extraction: Add hot acetone or acetonitrile to the solid residue. The product dissolves; inorganic salts (

      
      , 
      
      
      
      ) do not.
    • Filter the hot suspension.

  • Crystallization: Concentrate the acetone filtrate to a small volume and add diethyl ether or pentane to precipitate the pure Potassium Trifluoroborate.

  • Drying: Dry under high vacuum.

Module 5: Troubleshooting & Optimization Guide

Decision Tree for Reaction Optimization

OptimizationTree Start Reaction Failed: Low Yield / Decomposition CheckSubstrate Is the Boronic Acid Heterocyclic or 2,6-Substituted? Start->CheckSubstrate Unstable Yes (Unstable) CheckSubstrate->Unstable Yes Stable No (Stable) CheckSubstrate->Stable No Action1 Switch to MIDA Boronate Use Slow Release Conditions Unstable->Action1 CheckBase Check Base Strength Stable->CheckBase StrongBase Using NaOH/KOtBu? CheckBase->StrongBase Yes Action2 Switch to Anhydrous Base (K3PO4 or K2CO3) StrongBase->Action2 Action3 Add CuCl (1.0 equiv) (Copper Effect) Action2->Action3 Still failing?

Figure 2: Troubleshooting workflow for optimizing Suzuki couplings with unstable substrates.

FAQ: Frequently Asked Questions

Q1: Why does my 2-pyridine boronic acid degrade instantly? A: 2-Pyridine boronic acids exist as zwitterions (N-H protonated, Boron anionic). This specific electronic state facilitates rapid C-B bond cleavage.

  • Fix: Use the MIDA boronate of 2-pyridine. The N-methyliminodiacetic acid ligand locks the boron in a sp3 hybridization, preventing the zwitterionic interaction.

Q2: Can I use MIDA boronates directly in Suzuki coupling? A: Yes, but you must use "Slow Release" conditions.

  • Standard Conditions:

    
    , SPhos, 
    
    
    
    (3.0 equiv), Dioxane/H2O (10:1), 60 °C.
  • Mechanism: The aqueous base hydrolyzes the MIDA ester slowly, releasing the active boronic acid at a rate that matches the catalytic turnover, keeping the free acid concentration low [3].

Q3: My trifluoroborate is not reacting. Why? A: Trifluoroborates are too stable. They require hydrolysis to


 to participate in transmetalation.
  • Fix: Ensure water is present in the solvent system (e.g., MeOH/H2O or Toluene/H2O).

  • Fix: Add a Lewis Acid additive like

    
     or simply increase the temperature to promote hydrolysis.
    

References

  • Preparation of MIDA Anhydride and Reaction with Boronic Acids. Source: Organic Syntheses 2020, 97, 1-17. URL:[Link]

  • Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Source: Journal of the American Chemical Society 2008, 130, 29, 9222–9223. URL:[Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Source: Journal of the American Chemical Society 2009, 131, 20, 6961–6963. URL:[Link]

Sources

flow chemistry optimization for reactions involving boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online 🟢 | Current Wait Time: 0 min Operator: Senior Application Scientist (Ph.D., 15+ years in Flow Catalysis)

Welcome to the Flow Chemistry Optimization Hub.

You are likely here because your Suzuki-Miyaura or Chan-Lam coupling—which worked perfectly in a flask—is failing in your flow reactor. You are encountering one of the "Big Three" flow chemistry killers: Clogging (Solids), Catalyst Deactivation, or Protodeboronation.

This guide is not a textbook; it is a troubleshooting algorithm. We treat your chemical process as a hydraulic system that must balance solubility, kinetics, and hydrodynamics.

TICKET #1: "My Reactor Clogs Immediately After Mixing"

Diagnosis: Incompatible Base/Solvent System (Solids Formation) Severity: Critical (System Shutdown)

In batch, a slurry is annoying. In flow, it is fatal. The most common error is attempting to pump inorganic bases (K₂CO₃, Cs₂CO₃) suspended in organic solvents through microchannels (<1 mm ID).

The Solution Protocol

You have three engineering paths to solve this. Do not guess; follow this logic.

Option A: The Homogeneous Route (Recommended for Microreactors) Eliminate solids entirely by switching to organic-soluble bases or aqueous-organic mixtures that remain one phase at reaction temperature.

  • Protocol: Replace inorganic carbonates with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Tetrabutylammonium hydroxide (TBAOH) .

  • Pro Tip: If you must use mild inorganic bases, use Tetrabutylammonium fluoride (TBAF) in THF. It acts as both a base and a phase-transfer activator for the boronic acid [1].

Option B: The Biphasic Slug Flow Route If your base must be inorganic (e.g., K₃PO₃), dissolve it in water and pump it as a separate stream against your organic stream (toluene/THF).

  • Requirement: You need a high interfacial surface area.

  • Engineering Fix: Use a T-mixer with a narrow internal diameter to generate Slug Flow (segmented flow). The internal circulation within the slugs mimics active stirring.

Option C: The Packed Bed "Base Trap" Immobilize the base, not the catalyst.

  • Protocol: Pack a column with polymer-supported carbonate (e.g., Amberlyst A26 carbonate form). Pump your reagents through it.[1]

  • Warning: This is stoichiometric. You will eventually saturate the column and need to regenerate it.

Decision Logic: Base Selection

BaseSelection Start Start: Reactor Clogging? ReactorType Reactor Channel Size? Start->ReactorType Micro Micro (<0.5 mm) ReactorType->Micro Small ID Meso Meso/Tubular (>1 mm) ReactorType->Meso Large ID Solubility Is Base Soluble in Org? Micro->Solubility Action2 USE BIPHASIC SLUG FLOW (Aq. Base + Org. Reagents) Meso->Action2 Slurries Tolerated Action1 USE ORGANIC BASE (DBU, Et3N) or TBAF Solubility->Action1 Yes Action3 USE PACKED BED BASE (Polymer-supported CO3) Solubility->Action3 No (Solids)

Figure 1: Decision matrix for selecting a base strategy to prevent reactor fouling.

TICKET #2: "My Yield Drops Over Time (Catalyst Death)"

Diagnosis: Catalyst Leaching or Improper Precatalyst Activation Severity: High (Process Instability)

In flow, "catalyst death" usually means the active Pd(0) is washing away (leaching) or aggregating into inactive Pd-black.

Troubleshooting Guide

Scenario A: You are using a Packed Bed Reactor (Heterogeneous)

  • Issue: The "Frontal Chromatography" Effect. The active Pd leaches from the support and catalyzes the reaction downstream (homogeneous mechanism), leaving the bed inactive over time.

  • Fix: Switch to Pd/WA30 (tertiary amine-based chelate resin).[1] The chelating resin recaptures Pd species more effectively than simple carbon supports [2].

  • Engineering Check: Ensure your flow rate is low enough to allow re-adsorption but high enough to prevent stagnant zones.

Scenario B: You are using Homogeneous Catalyst Injection

  • Issue: Induction period. Traditional Pd(PPh₃)₄ activates too slowly for the short residence times (1–10 min) of flow reactors.

  • Fix: Switch to Buchwald Precatalysts (Gen 3 or Gen 4) .

    • Why: These activate rapidly via deprotonation/reduction, generating the active L-Pd(0) species within seconds, essential for "Flash Chemistry" [3].

Catalyst System Comparison
FeaturePd(PPh₃)₄ (Traditional) Buchwald G3 Precatalyst Pd/WA30 (Packed Bed)
Activation Time Slow (Minutes)Instant (<10s) N/A (Always Active)
Air Stability PoorExcellent Excellent
Flow Suitability Low (Solubility issues)High (Soluble) High (Fixed Bed)
Leaching Risk N/A (In solution)N/A (In solution)Moderate (<10 ppm)
Best Use Case Batch OptimizationHigh-Speed Flow Screening Scale-up / API Synthesis
TICKET #3: "High Conversion, Low Yield (Protodeboronation)"

Diagnosis: Competitive Hydrolysis of the C-B Bond Severity: Moderate (Yield Loss)

Your boronic acid is breaking down into the arene (Ar-B(OH)₂ → Ar-H) before it can couple with the halide. This is pH- and temperature-dependent.

The Mechanistic Fix

Protodeboronation is accelerated by high pH and the presence of water—ironically, the exact conditions needed for the Suzuki mechanism. In flow, we can exploit Time to beat this.

  • The "Flash" Strategy:

    • Increase temperature (e.g., 100°C → 140°C).

    • Drastically reduce residence time (e.g., 10 min → 1 min).

    • Logic: The cross-coupling activation energy (

      
      ) is typically higher than deboronation. High T favors the difficult reaction (coupling), while short time prevents the slower decomposition [4].
      
  • The "Slow Release" Strategy:

    • Replace Boronic Acids with MIDA Boronates or Trifluoroborates .[2]

    • These require a hydrolysis step to release the active boronic acid. In flow, this release becomes the rate-limiting step, keeping the concentration of free (unstable) boronic acid low, minimizing decomposition [5].

Reaction Pathway Visualization

Protodeboronation Boronate Boronic Acid Ar-B(OH)2 Complex Boronate Anion [Ar-B(OH)3]- Boronate->Complex + Base Base Base (OH-) Product Coupled Product Ar-Ar' Complex->Product Transmetallation (Fast if T is High) Waste Decomposed Ar-H (Protodeboronation) Complex->Waste Hydrolysis (Dominates if pH High & Time Long) Pd Pd(II)-Ar'-X Pd->Product Catalytic Cycle

Figure 2: Kinetic competition between productive coupling and destructive protodeboronation.

References
  • Noël, T., et al. (2011). "Unclogging the problems of flow chemistry." Chemical Science.

  • Yamada, Y. M. A., et al. (2020). "Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling." Molecules.

  • Buchwald, S. L., et al. (2014). "Use of precatalysts greatly facilitate palladium-catalyzed alkynylations in batch and continuous-flow conditions."[3] Chemical Science.

  • Cox, P. A., et al. (2023).[4] "Quantitative In Silico Prediction of the Rate of Protodeboronation." Journal of Physical Chemistry A. [4]

  • Lloyd-Jones, G. C., et al. (2021). "Protodeboronation of (Hetero)Arylboronic Esters." Journal of the American Chemical Society.[5]

Sources

Technical Support Center: Suzuki Reactions with Sulfamoyl-Containing Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for one of the more challenging areas of palladium-catalyzed cross-coupling: the Suzuki-Miyaura reaction involving sulfamoyl-containing substrates. As a Senior Application Scientist, my goal is to explain the underlying chemical principles behind common failures and provide robust, field-proven protocols to overcome them.

The sulfamoyl group (and related sulfonamides) is a common pharmacophore, but its presence can introduce significant hurdles in Suzuki couplings. These substrates are prone to catalyst deactivation, leading to sluggish reactions, low yields, and inconsistent results. This guide will help you diagnose and solve these specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Diagnosis of Common Reaction Failures
Q1: My Suzuki reaction is sluggish or has stalled completely with low conversion of my sulfamoyl-containing aryl halide. What are the most likely causes?

A1: Diagnosis & Explanation

Low or no conversion is the most common failure mode and typically points to issues with the catalyst's activity. With sulfamoyl-containing substrates, the primary suspect is catalyst deactivation . This can occur through several mechanisms:

  • Catalyst Poisoning: The sulfamoyl moiety contains nitrogen and sulfur atoms with lone pairs of electrons. These can act as Lewis bases and strongly coordinate to the electron-deficient palladium center.[1][2] This coordination can block the active site required for the catalytic cycle, effectively "poisoning" the catalyst and preventing it from turning over.[1]

  • Inefficient Precatalyst Activation: Many common palladium sources, like Pd(OAc)₂, are Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[3][4] If this reduction is inefficient or incomplete, there won't be enough active catalyst to drive the reaction.[3]

  • Oxidative Deactivation: The active Pd(0) catalyst is highly sensitive to oxygen.[3][5] Trace amounts of air in the reaction vessel can oxidize Pd(0) to inactive Pd(II) species, halting the reaction. Phosphine ligands are also susceptible to oxidation.[3]

  • Formation of Palladium Black: A visible sign of catalyst death is the precipitation of black solid (palladium black), which is aggregated, inactive palladium metal.[4][6] This often happens when the ligands fail to adequately stabilize the Pd(0) nanoparticles, especially at elevated temperatures.

Suggested Solutions:

  • Re-evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be robust enough. Switch to a modern catalyst system featuring bulky, electron-rich ligands that can protect the palladium center from poisoning and promote the desired catalytic steps. (See Section 2).

  • Ensure a Rigorously Inert Atmosphere: Your technique for excluding oxygen is critical. Ensure all solvents are thoroughly degassed and the reaction is performed under a positive pressure of an inert gas like argon or nitrogen.[5] (See Protocol 1).

  • Use a Modern Precatalyst: Consider using a Buchwald-type precatalyst. These are designed for reliable and efficient generation of the active Pd(0) catalyst.[3]

Q2: I'm observing a black precipitate (palladium black) in my reaction flask. What does this mean and how can I prevent it?

A2: Diagnosis & Explanation

The formation of palladium black indicates the aggregation of the Pd(0) catalyst.[4] While a slight darkening of the solution is normal, significant precipitation means the catalyst is crashing out of the solution and is no longer available for the reaction. This is a clear sign of catalyst decomposition. The primary cause is insufficient stabilization of the Pd(0) species by the supporting ligands.

Causality: The ligands not only modulate the reactivity of the palladium but also keep it soluble and monomeric.[4] If the ligand concentration is too low, or if the ligand itself is not bulky enough, the palladium atoms can aggregate. This is often accelerated by high temperatures.

Suggested Solutions:

  • Increase Ligand-to-Palladium Ratio: Ensure an adequate excess of the ligand. For monodentate phosphine ligands, a ratio of 2:1 to 4:1 (ligand:Pd) is often recommended to prevent aggregation.[3]

  • Switch to a More Stabilizing Ligand: Bidentate ligands (e.g., XantPhos) or bulky monodentate ligands (e.g., Buchwald ligands like SPhos, XPhos) are much more effective at preventing the formation of palladium black.[4][5] N-Heterocyclic Carbene (NHC) ligands are also highly effective stabilizers.[7]

  • Moderate Reaction Temperature: While heating can increase reaction rates, excessive temperatures can accelerate catalyst decomposition.[3] If you observe blackening, try running the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C).

Section 2: Catalyst and Ligand Selection for Sulfamoyl Substrates
Q3: My standard catalyst, Pd(PPh₃)₄, is not working. What catalyst and ligand combination should I try for a challenging sulfamoyl-containing substrate?

A3: Rationale & Recommendations

The failure of Pd(PPh₃)₄ is common with challenging substrates. The triphenylphosphine ligands are not electron-rich enough to promote the difficult oxidative addition step with electron-poor or sterically hindered aryl halides, and they offer minimal protection against catalyst poisoning by functional groups like sulfamides.

The key is to use bulky, electron-rich ligands. This design principle accomplishes two critical goals:

  • Accelerates Key Steps: The high electron density on the ligand is transferred to the palladium center, which promotes the rate-limiting oxidative addition step.[7] The steric bulk of the ligand promotes the final reductive elimination step to release the product.[7]

  • Provides Steric Shielding: The bulkiness of the ligand creates a protective pocket around the palladium atom, physically hindering coordination from poisons like the sulfamoyl group and preventing catalyst aggregation.[8]

Recommended Catalyst Systems:

Catalyst/Ligand TypeExamplesKey Advantages for Sulfamoyl Substrates
Buchwald Ligands (Dialkylbiaryl Phosphines) SPhos, XPhos, RuPhosHighly electron-rich and bulky. Excellent for electron-poor halides and sterically hindered substrates. Offer superior stability and resistance to poisoning.[5][8]
N-Heterocyclic Carbenes (NHCs) IPr, SImesEven more electron-donating than phosphines. Form very stable bonds to palladium, leading to highly robust and long-lived catalysts.[7]
Bidentate (Chelating) Ligands XantPhos, dppfThe "bite angle" of these ligands provides enhanced stability and can prevent palladium black formation.[4]

Starting Point Recommendation: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a Buchwald ligand like SPhos is an excellent and widely successful starting point for difficult couplings. Alternatively, using a commercially available Buchwald precatalyst (e.g., SPhos Pd G3) offers greater reliability.

Visualizing the Protective Role of Ligands

Below is a diagram illustrating how bulky ligands create a protective environment around the palladium center, preventing deactivation by substrate coordination.

Ligand_Protection cluster_0 Unprotected Catalyst cluster_1 Sterically Shielded Catalyst Pd_unprotected Pd(0) Sulfamoyl R-SO2NHR' Sulfamoyl->Pd_unprotected Poisoning (Deactivation) Pd_protected Pd(0) L1 Bulky Ligand L1->Pd_protected L2 Bulky Ligand L2->Pd_protected Sulfamoyl_repelled R-SO2NHR' Sulfamoyl_repelled->Pd_protected  Access Blocked

Caption: Steric shielding by bulky ligands prevents catalyst poisoning.

Section 3: Optimizing Reaction Conditions
Q4: Which base and solvent should I use for a Suzuki reaction with a sensitive sulfamoyl-containing substrate?

A4: The Critical Role of Base and Solvent

The base is not just a spectator; it is essential for activating the boronic acid to facilitate the transmetalation step.[3][7] However, strong bases can also promote side reactions or degrade sensitive functional groups. The solvent determines the solubility of all components and can influence the efficacy of the base.

Base Selection: The choice of base is critical and often requires screening.

  • Carbonates (K₂CO₃, Cs₂CO₃): These are common and effective. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and generally more effective for difficult couplings.[5]

  • Phosphates (K₃PO₄): Potassium phosphate is a strong base that is often the top choice for challenging substrates, including those prone to side reactions like dehalogenation. It is particularly effective in polar aprotic solvents.[3][5]

  • Organic Bases: Amine bases (e.g., Et₃N) are generally not effective for Suzuki reactions and can be sources of hydrides leading to dehalogenation side reactions.[3]

Solvent Selection: A biphasic solvent system or a polar aprotic solvent is typically used.

  • Toluene/Water or Dioxane/Water: Classic biphasic systems. Vigorous stirring is essential to ensure mixing between the organic and aqueous phases.[3][6]

  • THF/Water: A good choice that can lead to better miscibility.[6]

  • DMF or DMAc: Polar aprotic solvents can be excellent for solubilizing all components but can be difficult to remove during workup.

Troubleshooting Workflow for Conditions:

Troubleshooting_Workflow cluster_screening Condition Screening Start Low Yield or Stalled Reaction Check_Catalyst Using modern ligand? (e.g., SPhos, XPhos) Start->Check_Catalyst Check_Inert Rigorous inert atmosphere? Check_Catalyst->Check_Inert Yes Switch to Buchwald Ligand or NHC Switch to Buchwald Ligand or NHC Check_Catalyst->Switch to Buchwald Ligand or NHC Screen_Base Screen Bases Check_Inert->Screen_Base Yes Improve Degassing\n(See Protocol 1) Improve Degassing (See Protocol 1) Check_Inert->Improve Degassing\n(See Protocol 1) Screen_Solvent Screen Solvents Screen_Base->Screen_Solvent If no improvement Base1 1. K3PO4 Success Reaction Improved Screen_Solvent->Success If conditions found Solvent1 1. Dioxane/H2O Base2 2. Cs2CO3 Base3 3. K2CO3 Solvent2 2. Toluene/EtOH/H2O Solvent3 3. THF/H2O

Caption: A systematic workflow for troubleshooting reaction conditions.

Experimental Protocols

Protocol 1: Rigorous Setup for an Inert Atmosphere Suzuki Reaction

This protocol is designed to minimize catalyst deactivation from atmospheric oxygen.

Materials:

  • Two-neck round-bottom flask, condenser, and rubber septa

  • Schlenk line or manifold with high-purity argon or nitrogen

  • Magnetic stir bar and stir plate/heating mantle

  • Syringes and needles

  • Sulfamoyl-containing aryl halide (1.0 eq)

  • Boronic acid or ester (1.2 - 1.5 eq)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Palladium source (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Anhydrous, degassed solvent (e.g., Dioxane) and degassed water

Procedure:

  • Glassware Preparation: Oven-dry all glassware overnight and allow it to cool in a desiccator or under a stream of inert gas.

  • Adding Solids: To the flask, add the sulfamoyl-aryl halide, boronic acid, base, and stir bar.

  • Inerting the Vessel: Seal the flask with septa. Connect it to the Schlenk line. Evacuate the flask under vacuum until bubbles cease, then backfill with inert gas. Repeat this "evacuate-backfill" cycle three times to ensure all oxygen is removed.[5]

  • Adding Solvents: Add the degassed organic solvent (e.g., Dioxane) and degassed water via syringe through the septum.

  • Further Degassing (Sparging): Bubble inert gas through the stirred solution via a long needle for 15-30 minutes. This is a critical step to remove any dissolved oxygen from the solvent mixture.[3][5]

  • Catalyst Addition: In a separate vial, weigh the palladium source and ligand. Quickly add these solids to the reaction flask against a positive pressure of inert gas (i.e., with gas flowing out of the flask to prevent air from entering). Alternatively, for a more robust method, dissolve the catalyst and ligand in a small amount of degassed solvent and add via syringe.

  • Reaction: Attach the condenser (with inert gas flowing through it) and heat the reaction to the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.[5]

The Suzuki Catalytic Cycle and Deactivation Pathways

Understanding the core mechanism is key to troubleshooting. The productive cycle involves Pd(0) and Pd(II) intermediates. Deactivation pathways pull the catalyst out of this cycle.

Suzuki_Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (with Ar-X) Poisoning L₂Pd(0)-[Sulfamoyl] (Poisoned/Inactive) Pd0->Poisoning Coordination by Sulfamoyl Group Aggregation [Pd(0)]n (Palladium Black) Pd0->Aggregation Ligand Loss/ Decomposition Transmetal L₂Pd(II)(Ar)(Ar') OxAdd->Transmetal Transmetalation (with Ar'-B(OR)₂ + Base) Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Desired Product) Transmetal->Product Deactivation Deactivation Pathways

Caption: The productive Suzuki cycle and common deactivation pathways.

References
  • Overcoming limitations in dual photoredox/nickel catalyzed C–N cross-couplings due to catalyst deactivation. (n.d.). MPG.PuRe. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2021). Organic Chemistry Frontiers. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2020). ChemRxiv. [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2020). PMC. [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). ResearchGate. [Link]

  • Struggling with Suzuki Reaction. (2022, September 4). Reddit. [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018, April 4). Quora. [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2020). ACS Publications. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (2013). PMC. [Link]

  • Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates. (2013). PMC. [Link]

  • 17.2: Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? (2018, October 2). ResearchGate. [Link]

  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. (2015). ACS Medicinal Chemistry Letters. [Link]

  • Problems with Suzuki coupling. (2023, June 14). Reddit. [Link]

  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki-Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. (2015). PubMed. [Link]

  • Sulfonyl Azides as Precursors in Ligand-Free Palladium-Catalyzed Synthesis of Sulfonyl Carbamates and Sulfonyl Ureas and Synthesis of Sulfonamides. (2016). The Journal of Organic Chemistry. [Link]

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022). ACS Catalysis. [Link]

  • Palladium-Catalyzed Asymmetric Propargylic Sulfonylation of Propargyl Esters with Sulfonyl Hydrazides. (2020). ResearchGate. [Link]

  • Palladium-Catalyzed Intramolecular Oxidative Arylations for the Synthesis of Fused Biaryl Sulfones. (2018). ACS Omega. [Link]

Sources

Validation & Comparative

comparative study of substituted phenylboronic acids in cross-coupling reactions

2-Methyl-4-sulfamoylphenylboronic acid versus other functionalized arylboronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-4-sulfamoylphenylboronic acid represents a specialized class of "bifunctional" arylboronic acids. Unlike standard phenylboronic acid, this molecule integrates two conflicting physicochemical forces: the steric hindrance of the ortho-methyl group and the electronic activation of the para-sulfamoyl moiety.

For researchers in medicinal chemistry and materials science, this compound offers a unique compromise: it provides the bioactivity of sulfonamides (e.g., Carbonic Anhydrase inhibition) with a boronic acid handle that is electronically tuned for lower pKa (better diol binding at physiological pH) yet sterically protected against rapid protodeboronation.

Part 1: Technical Profile & Structural Analysis

Chemical Identity[1]
  • Compound: 2-Methyl-4-sulfamoylphenylboronic acid

  • CAS Number: 1402238-36-1 (and related derivatives)

  • Core Scaffold: Phenylboronic acid[1][2][3][4][5][6][7]

  • Substituents:

    • Position 2 (Ortho): Methyl group (-CH₃)

      
      Steric Modulator
      
    • Position 4 (Para): Sulfamoyl group (-SO₂NH₂)

      
      Electronic Activator
      
Physicochemical Properties Comparison

The following table contrasts the subject compound with its closest structural analogs to highlight the specific utility of the ortho-methyl/para-sulfamoyl combination.

Feature2-Methyl-4-sulfamoylphenylboronic acid 4-Sulfamoylphenylboronic acid 2-Methylphenylboronic acid Phenylboronic acid
Electronic State Electron-Deficient (EWG)Highly Electron-DeficientElectron-Rich/NeutralNeutral
Steric Profile Hindered (Ortho-Me) UnhinderedHindered (Ortho-Me)Unhindered
Est. pKa (Boron) ~7.6 - 8.0 ~7.1 - 7.4~9.7~8.8
Protodeboronation Risk Moderate (Steric protection)High (Fast hydrolysis)LowLow
Suzuki Reactivity Challenging (Requires specific ligands)High (Fast transmetallation)ModerateHigh
Diol Binding pH Physiological (pH 7.4)Physiological (pH 7.4)Basic (pH >9)Basic (pH >8.5)

Key Insight: The para-sulfamoyl group lowers the pKa, making the boron more Lewis acidic and better at binding diols (sugars) at neutral pH. However, electron-deficient boronic acids are notoriously unstable (prone to C-B bond cleavage). The ortho-methyl group acts as a "kinetic shield," slowing down hydrolysis and improving shelf-stability, albeit at the cost of slower cross-coupling rates.

Part 2: Mechanistic Visualization

The following diagram illustrates the "Push-Pull" dynamic between the steric hindrance of the methyl group and the electronic withdrawal of the sulfonamide during a reaction (e.g., Suzuki Coupling or Diol Binding).

G Compound 2-Methyl-4-sulfamoyl- phenylboronic acid Sulfamoyl 4-Sulfamoyl Group (Electron Withdrawing) Compound->Sulfamoyl Methyl 2-Methyl Group (Steric Bulk) Compound->Methyl LewisAcidity Increased Lewis Acidity (Lowers pKa) Sulfamoyl->LewisAcidity DiolBinding Enhanced Diol Binding (at pH 7.4) LewisAcidity->DiolBinding Transmetallation Faster Transmetallation (Electronic Effect) LewisAcidity->Transmetallation Instability Risk: Protodeboronation (C-B Bond Cleavage) LewisAcidity->Instability Side Effect Shielding Kinetic Shielding of Boron Center Methyl->Shielding CouplingSlow Slower Coupling Rate (Steric Penalty) Shielding->CouplingSlow Stability Improved Stability (Resists Hydrolysis) Shielding->Stability Stability->Instability Mitigates

Figure 1: Mechanistic interplay of substituents. The ortho-methyl group mitigates the instability caused by the electron-withdrawing sulfamoyl group, creating a balanced scaffold.

Part 3: Synthetic Utility (Suzuki-Miyaura Coupling)

Coupling 2-Methyl-4-sulfamoylphenylboronic acid is non-trivial. Standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail because:

  • The ortho-methyl group hinders the approach of the palladium complex (Transmetallation step).

  • The sulfamoyl group can poison catalysts or lead to competitive deborylation if the reaction is too slow.

Optimized Experimental Protocol

To overcome these barriers, use a High-Activity Catalyst System utilizing Buchwald ligands (SPhos or XPhos) which are designed to facilitate oxidative addition and transmetallation in hindered substrates.

Materials:
  • Substrate: Aryl Bromide (1.0 equiv)

  • Boronic Acid: 2-Methyl-4-sulfamoylphenylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

    • Ratio: Maintain Pd:Ligand ratio of 1:2.

  • Base: K₃PO₄ (3.0 equiv) - Anhydrous preferred to minimize hydrolysis.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (dry).

Step-by-Step Procedure:
  • Preparation: Charge a reaction vial with the Aryl Bromide (1.0 mmol), Boronic Acid (1.5 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), SPhos (41 mg, 0.10 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C for 12–18 hours.

    • Note: The high temperature is necessary to overcome the activation energy barrier imposed by the ortho-methyl group.

  • Workup: Cool to room temperature. Dilute with ethyl acetate, wash with water and brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography. (Note: Sulfonamides are polar; adjust gradient accordingly, e.g., Hexane/EtOAc 50:50 to 0:100).

Part 4: Medicinal Chemistry & Applications[7][9]

Carbonic Anhydrase (CA) Inhibition

The sulfamoyl moiety (-SO₂NH₂) is the classic pharmacophore for CA inhibition (e.g., Acetazolamide).

  • Advantage: The boronic acid group can form a reversible covalent bond with serine or threonine residues in active sites, or simply act as a secondary hydrogen-bonding anchor.

  • Selectivity: The 2-methyl group induces a twist in the biphenyl systems (if coupled), creating "atropisomeric" character. This restricted rotation can be exploited to fit into specific hydrophobic pockets of CA isoforms (e.g., CA-IX vs CA-II) that flat sulfonamides cannot access.

Boronate Affinity Chromatography

This compound is an excellent ligand for separating glycoproteins or sugars.

  • Mechanism: The electron-withdrawing sulfamoyl group lowers the pKa of the boronic acid to near-neutral pH.

  • Result: It can bind 1,2-diols (cis-diols) at pH 7.4 , whereas phenylboronic acid requires pH > 8.5. The ortho-methyl group provides hydrolytic stability to the column material, extending its lifespan compared to non-methylated electron-poor boronates.

Part 5: Decision & Troubleshooting Guide

Use this decision tree to determine if this specific boronic acid is the correct choice for your project.

DecisionTree Start Start: Select Boronic Acid Q1 Is the Sulfonamide (-SO2NH2) essential for bioactivity? Start->Q1 Branch1_No No Q1->Branch1_No No Branch1_Yes Yes Q1->Branch1_Yes Yes Result_Standard Use: Phenylboronic Acid or 4-Sulfamoylphenylboronic acid Branch1_No->Result_Standard No Sterics? Result_Alt Use: 2-Methylphenylboronic acid Branch1_No->Result_Alt Need Sterics? Q2 Is the target coupling partner sterically hindered? Branch1_Yes->Q2 Q2->Result_Standard No (Open position) Result_This Use: 2-Methyl-4-sulfamoyl- phenylboronic acid Q2->Result_This Yes (Need Stability/Selectivity) Note *Note: 'This' compound offers best balance of stability and bio-functionality. Result_This->Note

Figure 2: Decision matrix for selecting functionalized arylboronic acids.

References

  • Boronic Acids in Medicinal Chemistry

    • Title: Structure-Activity Relationship of Sulfonamide Boronic Acids as β-Lactamase Inhibitors.
    • Source:Journal of Medicinal Chemistry / NIH.
    • Link:[Link]

    • Relevance: Establishes the bioactivity and binding kinetics of sulfonamide-functionalized boronic acids.
  • Suzuki Coupling of Hindered Substrates

    • Title: Catalysts for Suzuki-Miyaura Coupling of Hindered Substr
    • Source:Accounts of Chemical Research (Buchwald Group).
    • Link:[Link]

    • Relevance: Defines the protocol required to couple ortho-methyl substituted arylboronic acids.
  • Electronic Effects on Boronic Acid Stability

    • Title: Protodeboronation of Arylboronic Acids.

    • Source:Chemical Reviews.
    • Link:[Link]

    • Relevance: Explains why electron-withdrawing groups (like sulfamoyl) increase instability and why steric bulk (methyl)
  • Boronate Affinity Principles

    • Title: Boronic Acid-Based Sensors for Sugars.
    • Source:Chemical Society Reviews.

    • Link:[Link]

    • Relevance: Details the pKa shift required for neutral pH binding, supported by the sulfamoyl group.

Sources

A Comparative Guide to Biomarker Assay Validation for Boronic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of biomarker assay validation for boronic acid-based compounds. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but the scientific rationale behind them, ensuring a robust and defensible validation process. We will delve into the unique chemical properties of boronic acids, compare and contrast suitable analytical methodologies, and provide detailed, actionable protocols for key validation experiments.

The Unique Landscape of Boronic Acid Biomarkers

Boronic acids and their derivatives are increasingly utilized in drug development, notably as inhibitors of serine proteases and for their ability to interact with cis-diol-containing biomolecules like saccharides.[1][2] This unique reactivity, centered around the electrophilic boron atom, makes them potent therapeutic agents but also presents distinct challenges for bioanalysis.[3] A thorough understanding of their chemistry is paramount for developing and validating reliable biomarker assays.

A primary challenge is the inherent instability of boronic acids. They can be susceptible to oxidative degradation in biological matrices, a factor that must be meticulously evaluated during stability testing.[4][5][6][7][8] Furthermore, their propensity to form reversible covalent bonds with cis-diols can influence their distribution and behavior in biological systems, potentially impacting assay selectivity and accuracy.[9][10][11]

Navigating the Regulatory Framework: A "Fit-for-Purpose" Approach

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines for bioanalytical method validation, with ICH M10 being a key document.[12][13][14][15][16] For biomarker assays, a "fit-for-purpose" approach is advocated, meaning the level of validation should be appropriate for the intended use of the biomarker data.[17][18][19] When biomarker data is pivotal for regulatory decisions on safety and efficacy, a full validation is expected.[17]

The validation of biomarker assays should address the same fundamental questions as drug assays: accuracy, precision, sensitivity, selectivity, parallelism, range, reproducibility, and stability.[17][20][21] However, the unique characteristics of biomarkers and the specific context of their use necessitate careful consideration and potential adaptation of standard validation protocols.[22]

Comparative Analysis of Analytical Methodologies

The choice of analytical platform is a critical decision in the development of a biomarker assay for boronic acid-based compounds. The required sensitivity, the complexity of the biological matrix, and the specific physicochemical properties of the analyte will dictate the most suitable approach.[23]

Analytical MethodPrincipleSensitivity (Typical LOQ)ThroughputKey AdvantagesKey Limitations
LC-MS/MS Chromatographic separation followed by mass spectrometric detection.[24][25][26]pg/mL to ng/mL[27][28]HighHigh sensitivity and selectivity, applicable to a wide range of boronic acids without derivatization.[28]Potential for matrix effects, requires specialized instrumentation.[12]
HPLC-UV/Fluorescence Chromatographic separation with detection based on UV absorbance or fluorescence.[23]ng/mL to µg/mLModerate to HighWidely available instrumentation, relatively lower cost.Lower sensitivity and selectivity compared to LC-MS/MS, may require derivatization.[23]
GC-MS Separation of volatile compounds by gas chromatography followed by mass spectrometric detection.[29]ng/mLModerateSuitable for volatile boronic acids or those that can be derivatized to be volatile.Limited to thermally stable and volatile compounds, often requires derivatization.[29]
Enzyme Assays Measurement of the inhibition of a specific enzyme by the boronic acid compound.[30]ng/mL[30]High (plate-based)Can provide a measure of functional activity.Indirect measurement of the analyte, susceptible to interference from other enzyme inhibitors or activators.[2]
Affinity Capillary Electrophoresis (ACE) Separation based on the affinity of the boronic acid for a cis-diol-containing ligand in the capillary.[10]Not typically used for quantification in complex matrices.LowUseful for studying binding interactions and determining binding constants.[10]Not a primary tool for quantitative biomarker analysis in biological fluids.

For the majority of biomarker applications requiring high sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of boronic acid-based compounds in biological matrices.[28][31][32]

Core Validation Parameters and Experimental Protocols

A successful biomarker assay validation hinges on a series of well-designed experiments to assess its performance characteristics. The following sections detail the critical parameters and provide step-by-step protocols.

Experimental Workflow for Biomarker Assay Validation

G cluster_0 Method Development cluster_1 Pre-Validation cluster_2 Full Validation MD1 Analyte & IS Characterization MD2 Sample Preparation Optimization MD1->MD2 MD3 LC & MS Parameter Optimization MD2->MD3 PV1 Specificity & Selectivity Assessment MD3->PV1 PV2 Preliminary Stability Evaluation PV1->PV2 FV1 Calibration Curve & LLOQ PV2->FV1 FV2 Accuracy & Precision FV1->FV2 FV3 Matrix Effect FV2->FV3 FV4 Stability FV3->FV4 FV5 Dilution Integrity FV4->FV5

Caption: A generalized workflow for biomarker assay validation.

Specificity and Selectivity

Causality: The ability to differentiate the analyte from other endogenous or exogenous components in the sample is fundamental to a reliable assay.[20] For boronic acids, this is particularly crucial due to their potential to interact with a wide range of biological molecules.

Experimental Protocol:

  • Blank Matrix Analysis: Analyze at least six different sources of blank biological matrix (e.g., plasma, urine) to assess for interfering peaks at the retention time of the analyte and internal standard (IS).

  • Interference from Metabolites and Co-administered Drugs: If known, spike potential cross-reacting molecules into the blank matrix at their expected physiological concentrations and analyze.

  • Acceptance Criteria: The response of interfering peaks should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the IS.

Calibration Curve and Lower Limit of Quantification (LLOQ)

Causality: A reliable calibration curve is necessary to accurately quantify the analyte over a defined concentration range. The LLOQ represents the lowest concentration that can be measured with acceptable accuracy and precision.[20]

Experimental Protocol:

  • Preparation: Prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix. A minimum of six non-zero standards should be used.

  • Analysis: Analyze the calibration standards along with a blank and a zero standard (matrix with IS).

  • Regression Analysis: Use a weighted linear regression to plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentrations of at least 75% of the standards must be within ±15% of their nominal values (±20% for the LLOQ).

    • The LLOQ must be determined with a signal-to-noise ratio of at least 5 and meet the accuracy and precision criteria.

Accuracy and Precision

Causality: Accuracy reflects the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.[12][20] These parameters ensure the reliability of the data.

Experimental Protocol:

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (Between-run) Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

Matrix Effect

Causality: Components of the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results.[12] This is a critical parameter to evaluate for LC-MS/MS assays.

Experimental Protocol:

  • Post-extraction Spike Method:

    • Extract blank matrix from at least six different sources.

    • Spike the extracted matrix with the analyte and IS at low and high concentrations.

    • Compare the peak areas to those of pure solutions of the analyte and IS at the same concentrations.

  • Calculation: Matrix Factor = (Peak response in presence of matrix) / (Peak response in absence of matrix).

  • Acceptance Criteria: The CV of the IS-normalized matrix factor across the different matrix lots should be ≤15%.

Stability

Causality: Boronic acids can be prone to degradation.[4][5][6][7][8] Stability experiments are essential to ensure that the measured concentration reflects the true concentration at the time of sample collection.

Experimental Protocol (assess at low and high QC concentrations):

  • Freeze-Thaw Stability: Subject samples to at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Keep samples at room temperature for a duration that mimics the expected sample handling time.

  • Long-Term Stability: Store samples at the intended storage temperature (e.g., -80°C) for a period that covers the expected duration of the study.

  • Stock Solution Stability: Evaluate the stability of the analyte and IS in their storage solvent at room temperature and refrigerated conditions.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Boronic Acid Specific Stability Considerations

G cluster_degradation Potential Degradation Pathways cluster_stability Stability Assessment BA Boronic Acid Analyte Oxidation Oxidative Degradation BA->Oxidation ROS in matrix Diol Reversible Diol Binding BA->Diol Endogenous sugars, etc. FT Freeze-Thaw Oxidation->FT ST Short-Term (Bench-Top) Oxidation->ST LT Long-Term Oxidation->LT Diol->FT Diol->ST Diol->LT

Caption: Key stability considerations for boronic acid assays.

Conclusion

The validation of biomarker assays for boronic acid-based compounds requires a deep understanding of their unique chemical properties, a robust analytical methodology, and a meticulous adherence to regulatory guidelines. By adopting a "fit-for-purpose" approach and thoroughly evaluating all critical validation parameters, researchers can ensure the generation of high-quality, reliable, and defensible data to support drug development programs. The prevalence of LC-MS/MS in this field underscores the need for expertise in this technology to overcome the challenges of sensitivity, selectivity, and matrix effects. This guide provides a framework for establishing such validated assays, empowering scientists to confidently assess the role of these important compounds in biological systems.

References

  • Enzyme assays with boronic acid appended bipyridinium salts. PubMed. [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. [Link]

  • ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. (2023). World Health Organization (WHO). [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2022). U.S. Department of Health and Human Services. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). PubMed. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). [Link]

  • A simplified method for bortezomib determination using dried blood spots in combination with liquid chromatography/tandem mass spectrometry. (2021). PubMed. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). Food and Drug Administration. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2022). Food and Drug Administration. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). DSpace@MIT. [Link]

  • Table 1: Validation parameters. (2018). [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). Food and Drug Administration. [Link]

  • A Validated LC-MS/MS Method for the Estimation of Bortezomib and Bortezomib D3 (IS) in Human Plasma with Protein Precipitation and SPE Filter Cartridges. (2017). Journal of Applied Pharmaceutical Science. [Link]

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (2023). MDPI. [Link]

  • Probing the Interactions between Boronic Acids and cis-Diol-Containing Biomolecules by Affinity Capillary Electrophoresis. (2013). ACS Figshare. [Link]

  • A Validated LC-MS/MS Method for the Estimation of Bortezomib and Bortezomib D3 (IS) in Human Plasma with Protein Precipitation a. (2017). Journal of Applied Pharmaceutical Science. [Link]

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (2023). PubMed. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). ResearchGate. [Link]

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. (2022). [Link]

  • Assessing the Side-Effects of Bortezomib Using LC-MS. (2021). Chromatography Today. [Link]

  • A Validated LC-MS/MS Method for the Estimation of Bortezomib and Bortezomib D3 (IS) in Human Plasma with Protein Precipitation and SPE Filter Cartridges. (2025). ResearchGate. [Link]

  • Monitoring of reversible boronic acid–diol interactions by fluorine NMR spectroscopy in aqueous media. (2014). Royal Society of Chemistry. [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2025). [Link]

  • Molecular recognition with boronic acids—applications in chemical biology. (2012). PMC. [Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021). LCGC International. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2012). Royal Society of Chemistry. [Link]

  • Quantitation of boronic acids at pg/mL levels of sensitivity. (2022). SCIEX. [Link]

  • Recent progress and application of boronate affinity materials in bioanalysis. (2021). ResearchGate. [Link]

  • Phosphonic Acid-Boronic Acid Anhydrides Demonstrate Class A–D β-Lactamase Inhibition. (2026). ACS Publications. [Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (2021). SCIRP. [Link]

  • Practical Methods Using Boronic Acid Compounds for Identification of Class C β-Lactamase-Producing Klebsiella pneumoniae and Escherichia coli. (2005). PMC. [Link]

  • Virtual Screening and Biochemical Testing of Borocycles as Immunoproteasome Inhibitors. (2021). Periodica Polytechnica. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (2022). Waters. [Link]

  • Recent progress and application of boronate affinity materials in bioanalysis. (2021). Semantic Scholar. [Link]

  • Biomarker Assay Validation | Scientific Considerations. (2021). Immunologix Laboratories. [Link]

  • Grand challenges in bioanalytical chemistry. (2025). Frontiers. [Link]

  • Biomarker Assay Validation – a status update on the EBF Recommendation and discussions in Industry. (2012). [Link]

Sources

cross-reactivity studies of sulfamoylphenylboronic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Cross-Reactivity of Sulfamoylphenylboronic Acid Derivatives

For researchers, scientists, and drug development professionals, understanding the selectivity profile of enzyme inhibitors is paramount. This guide provides a comparative analysis of sulfamoylphenylboronic acid derivatives, a critical class of β-lactamase inhibitors (BLIs), focusing on their cross-reactivity and the experimental methodologies used to assess it. As a Senior Application Scientist, my objective is to offer not just data, but a causal understanding of why these molecules behave as they do, grounded in mechanistic principles and robust experimental validation.

The relentless evolution of bacterial β-lactamases, enzymes that hydrolyze and inactivate β-lactam antibiotics, poses a significant threat to global health. A successful strategy to overcome this resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor (BLI).[1] Boronic acid derivatives have emerged as a highly promising class of non-β-lactam BLIs.[2] Their unique mechanism of action, acting as transition-state analog inhibitors, allows for potent and often reversible covalent inhibition of serine β-lactamases (SBLs).[3][4]

However, the therapeutic success of any inhibitor hinges on its selectivity. The human proteome contains numerous serine hydrolases essential for physiological processes.[5][6] Off-target inhibition of these enzymes can lead to toxicity and adverse effects. Therefore, rigorous cross-reactivity profiling is not merely a regulatory checkbox but a fundamental aspect of drug design and safety assessment. This guide will compare two leading sulfamoylphenylboronic acid derivatives, vaborbactam and taniborbactam, to illustrate the spectrum of activity and the structural nuances that govern their selectivity.

Mechanism of Action: The Tetrahedral Mimic

The inhibitory power of boronic acids lies in the electrophilic nature of the boron atom. Within the active site of a serine β-lactamase, the catalytic serine residue's hydroxyl group performs a nucleophilic attack on the boron atom. This interaction forms a stable, reversible covalent adduct that mimics the tetrahedral high-energy intermediate of β-lactam hydrolysis.[4][7] This "trapping" of the enzyme in a stable complex prevents it from inactivating its antibiotic substrate.

G cluster_0 β-Lactamase Active Site cluster_1 Enzyme-Inhibitor Complex Ser-OH Catalytic Serine (Ser-OH) Adduct Reversible Covalent Adduct (Tetrahedral Boronate) Ser-OH->Adduct Forms Covalent Bond His-N Histidine (General Base) Inhibitor Boronic Acid Inhibitor (Trigonal Planar Boron) Inhibitor->Adduct Nucleophilic Attack by Activated Serine

Caption: Mechanism of serine β-lactamase inhibition by a boronic acid derivative.

Comparative Cross-Reactivity Profiles: Vaborbactam vs. Taniborbactam

Selectivity is not an accident; it is a feature designed through meticulous structural modification. The comparison between vaborbactam and taniborbactam provides a compelling case study in tuning inhibitor spectrum.

Vaborbactam , a cyclic boronate, was specifically developed to target Class A serine carbapenemases, particularly Klebsiella pneumoniae carbapenemase (KPC).[8] Its spectrum is potent but focused. It demonstrates strong activity against Class A and Class C SBLs but is notably weak against Class D enzymes and inactive against Class B metallo-β-lactamases (MBLs), which utilize zinc ions for catalysis and are thus mechanistically distinct.[9][10] Critically, the cyclic structure of vaborbactam is thought to reduce its affinity for mammalian serine proteases, which often have more linear active sites, contributing to its favorable safety profile.[11]

Taniborbactam , in contrast, was engineered for a much broader spectrum of activity. It is the first BLI to demonstrate direct inhibitory activity against enzymes in all four Ambler classes: A, B, C, and D.[12][13] This remarkable breadth is achieved through a molecular structure that exploits substrate mimicry and employs distinct mechanisms to inhibit both serine- and zinc-dependent (metallo) β-lactamases.[12][14] This broad activity makes it a powerful agent against multi-drug resistant pathogens but also necessitates a different and equally thorough assessment of potential off-target effects.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory constants (Kᵢ) and 50% inhibitory concentrations (IC₅₀) for vaborbactam and taniborbactam against key β-lactamases and representative mammalian enzymes. Lower values indicate higher potency.

Target EnzymeAmbler ClassRepresentative EnzymeVaborbactam (Kᵢ / IC₅₀)Taniborbactam (Kᵢ)Citation(s)
Bacterial β-Lactamases
Serine CarbapenemaseAKPC-20.056 µM0.017 µM[10][12]
ESBLACTX-M-150.044 µM0.011 µM[9][12]
CephalosporinaseCAmpC (P99)0.053 µM0.002 µM[9][12]
OxacillinaseDOXA-4814 µMPotent Inhibition[10][12]
Metallo-β-LactamaseBVIM-2No Inhibition0.019 µM[10][12]
Metallo-β-LactamaseBNDM-1No Inhibition0.081 µM[9][12]
Mammalian Serine Proteases
Thrombin-Human Thrombin>1000 µMNot Reported[11]
Trypsin-Bovine Trypsin>1000 µMNot Reported[11]
Chymotrypsin-Bovine Chymotrypsin>1000 µMNot Reported[11]

Data compiled from multiple sources; assay conditions may vary. Kᵢ values are reported where available for direct comparison of affinity.

Experimental Protocols for Assessing Cross-Reactivity

A claim of selectivity is only as strong as the experiments that support it. The following protocols outline the foundational assays for determining an inhibitor's potency and spectrum.

Workflow for Cross-Reactivity Assessment

A logical, tiered approach is essential for efficiently profiling a novel inhibitor. The process begins with the primary target and progressively expands to assess broader activity and potential off-target liabilities.

Caption: A tiered experimental workflow for inhibitor selectivity profiling.

Detailed Protocol: Enzyme Inhibition Assay Using a Chromogenic Substrate

This protocol describes a standard method to determine the IC₅₀ and Kᵢ of an inhibitor against a serine β-lactamase using the chromogenic cephalosporin substrate, nitrocefin. The hydrolysis of nitrocefin results in a color change that can be monitored spectrophotometrically.[12]

A. Materials and Reagents:

  • Purified β-lactamase enzyme (e.g., KPC-2, AmpC)

  • Sulfamoylphenylboronic acid derivative (inhibitor)

  • Nitrocefin

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent)

  • Spectrophotometer (plate reader) capable of reading absorbance at 486 nm

B. Experimental Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of nitrocefin in DMSO.

    • Prepare a 10 mM stock solution of the boronic acid inhibitor in DMSO.

    • Create a serial dilution series of the inhibitor in DMSO, then dilute into Assay Buffer to the desired final concentrations (e.g., from 100 µM to 0.01 nM). Ensure the final DMSO concentration in the assay is ≤1%.

    • Dilute the purified β-lactamase in Assay Buffer to a working concentration that yields a linear rate of nitrocefin hydrolysis for at least 10 minutes.

  • Assay Execution:

    • To each well of a 96-well plate, add 20 µL of the diluted inhibitor solution (or Assay Buffer with 1% DMSO for the 'no inhibitor' control).

    • Add 160 µL of Assay Buffer.

    • Initiate the reaction by adding 20 µL of the diluted enzyme solution to each well.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme. This pre-incubation is critical for inhibitors with slow-binding kinetics.[8]

    • Start the measurement by adding 20 µL of nitrocefin solution (diluted in Assay Buffer to achieve a final concentration of 100-150 µM).

  • Data Acquisition:

    • Immediately place the plate in the spectrophotometer.

    • Monitor the increase in absorbance at 486 nm every 30 seconds for 10-15 minutes. The rate of change (V = ΔAbs/Δt) is proportional to the enzyme activity.

C. Data Analysis:

  • Calculate Percent Inhibition: Determine the initial reaction velocity (rate) for each inhibitor concentration. Calculate the percentage of inhibition relative to the 'no inhibitor' control: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

  • Determine Kᵢ (for competitive inhibitors): If the mechanism of inhibition is known to be competitive, the inhibitor constant (Kᵢ) can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate (nitrocefin) concentration and Kₘ is the Michaelis-Menten constant for the substrate with the specific enzyme.

Conclusion and Future Directions

The study of sulfamoylphenylboronic acid derivatives showcases a paradigm in modern drug development: the quest for potency must be balanced with precision. Vaborbactam exemplifies a highly selective inhibitor, tailored for a specific and urgent threat like KPC-producing bacteria, with an excellent off-target profile.[10][11] Taniborbactam represents a different strategy, offering a much broader inhibitory spectrum to combat a wider range of resistance mechanisms, including notoriously difficult-to-inhibit metallo-β-lactamases.[12][13]

The future of BLI development will rely on leveraging detailed structural and mechanistic insights to design inhibitors with customized selectivity profiles. As new resistance mechanisms emerge, the ability to rapidly profile novel boronic acid derivatives for both on-target efficacy and off-target cross-reactivity will be essential. The experimental workflows and comparative data presented here provide a foundational framework for these critical investigations, ensuring that the next generation of life-saving antibiotics is both powerful and safe.

References

  • ResearchGate. Boronic acids: broad specificity of inhibition of penicillin-binding proteins and β-lactamases conferring bacterial antibiotic resistance. Available from: [Link]

  • Powers, R.A. et al. (2018). Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. Protein Science. Available from: [Link]

  • Hamrick, J.C. et al. (2020). VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Papp-Wallace, K.M. et al. (2021). The Next-Generation β-Lactamase Inhibitor Taniborbactam Restores the Morphological Effects of Cefepime in KPC-Producing Escherichia coli. Microbiology Spectrum. Available from: [Link]

  • Wikipedia. Taniborbactam. Available from: [Link]

  • Krylov, A.S. et al. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International Journal of Molecular Sciences. Available from: [Link]

  • Sannio, F. et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences. Available from: [Link]

  • ResearchGate. Taniborbactam (VNRX-5133): a broad-spectrum serine- and metallo-β-lactamase inhibitor for carbapenem-resistant bacterial infections. Available from: [Link]

  • Liu, B. et al. (2020). Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections. Journal of Medicinal Chemistry. Available from: [Link]

  • Tondi, D. et al. (2014). Targeting class A and C serine beta-lactamases with a broad-spectrum boronic acid. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Petty, L.A. & Henig, O. (2024). Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies. Antibiotics. Available from: [Link]

  • Cain, R. et al. (2018). Profiling interactions of vaborbactam with metallo-β-lactamases. The FEBS Journal. Available from: [Link]

  • Lomovskaya, O. et al. (2017). Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Sannio, F. et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Research Square. Available from: [Link]

  • U.S. Food and Drug Administration (2017). NDA#:209776 Meropenem-Vaborbactam Clinical Microbiology Review. Available from: [Link]

  • Totrov, M. et al. (2020). Biochemical Activity of Vaborbactam. mSphere. Available from: [Link]

  • Candel, F.J. et al. (2008). Practical Methods Using Boronic Acid Compounds for Identification of Class C β-Lactamase-Producing Klebsiella pneumoniae and Escherichia coli. Journal of Clinical Microbiology. Available from: [Link]

  • Sannio, F. et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences. Available from: [Link]

  • Lentz, C.S. et al. (2013). Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. Journal of the American Chemical Society. Available from: [Link]

  • De Luca, F. et al. (2019). Inhibitory profile of phenylboronic acids against Serine β-Lactamases of Class A and C. Antibiotics. Available from: [Link]

  • Aloisio, K.M. & Cravatt, B.F. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Cell Chemical Biology. Available from: [Link]

  • Johnson, K.K. et al. (2005). Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk?. The Journal of Allergy and Clinical Immunology. Available from: [Link]

Sources

Advanced Analytical Method Validation for the Quantification of Boronic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Causality: Why Boronic Acids Defy Standard Analysis

Boronic acids (


) are indispensable in modern medicinal chemistry—most notably in proteasome inhibitors like Bortezomib and Ixazomib—and serve as critical building blocks in Suzuki-Miyaura cross-coupling reactions. However, quantifying them with high chromatographic fidelity presents a unique set of analytical hurdles.

To develop a self-validating analytical method, we must first understand the causality behind their erratic chromatographic behavior:

  • The Boroxine Equilibrium: In the absence of strict pH and moisture control, boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides known as boroxines. During a chromatographic run, this dynamic equilibrium causes split peaks, poor recovery, and non-linear detector responses.

  • Lewis Acidity & Silanol Interactions: The electron-deficient boron atom acts as a strong Lewis acid. It interacts non-covalently with residual silanol groups on standard silica-based stationary phases, leading to severe peak tailing and irreversible column adsorption.

  • Optical Invisibility: Many aliphatic boronic acids lack a conjugated

    
    -system, rendering them virtually invisible to standard UV-Vis detectors and necessitating chemical derivatization[1].
    

Comparative Analysis of Quantification Modalities

Selecting the correct analytical modality requires matching the physicochemical properties of the specific boronic acid to the detection mechanism. Below is an objective comparison of the primary methodologies used in the field, summarizing their quantitative performance.

Table 1: Quantitative Comparison of Analytical Modalities
Analytical ModalityDetection MechanismTypical LOD / LOQLinearity (

)
Precision (%RSD)Primary Application
Direct RP-HPLC (UV) UV Absorbance (e.g., 270 nm)~0.28 µg/mL / ~0.85 µg/mL> 0.999< 2.0%Bulk API assay (e.g., Bortezomib), stability indicating methods
Post-Column Derivatization Fluorescence (

,

)
~1.2 ng (1 µM)> 0.995< 3.0%Aliphatic boronic acids, complex reaction mixtures
LC-MS/MS Mass-to-Charge Ratio (m/z)< 0.1 ng/mL> 0.990< 5.0%Trace genotoxic impurities, pharmacokinetic plasma studies

Methodological Deep Dives & Self-Validating Protocols

As application scientists, we do not just follow protocols; we engineer them to be self-validating. Every step must have a built-in mechanism to prove its own efficacy.

Direct RP-HPLC (Case Study: Bortezomib API)

The Causality: For UV-active boronic acids like Bortezomib, direct RP-HPLC is highly effective if the boroxine equilibrium is suppressed. We achieve this by utilizing a highly acidic mobile phase, which forces the equilibrium entirely toward the monomeric free boronic acid, and by employing a sterically protected, fully end-capped C18 column to block Lewis acid-base interactions with the silica matrix[2][3].

Step-by-Step Protocol:

  • Stationary Phase Selection: Install a fully end-capped C18 column (e.g., Zorbax Extend C18, 100 x 4.6 mm, 1.8 µm) to eliminate secondary silanol interactions[4].

  • Mobile Phase Preparation: Prepare a mixture of Acetonitrile and Water containing 0.1% Formic Acid (v/v)[5]. The low pH is the chemical key to maintaining the analyte in its monomeric state.

  • Sample Preparation: Dissolve the API in pure Methanol. Avoid aqueous diluents during the initial sample prep to prevent premature hydrolysis or complexation[6].

  • Chromatographic Execution: Run the system at a flow rate of 1.0 mL/min, with the column compartment thermostatted to 35°C. Monitor UV absorbance at 270 nm[3].

  • Self-Validating System Suitability Test (SST): Inject a resolution mixture containing Bortezomib and its primary oxidative degradant (hydroxyamide impurity). The method is only valid if the resolution (

    
    ) between the two peaks is > 2.0, and the Bortezomib tailing factor is < 1.5[2].
    
Post-Column Derivatization with Alizarin Red S

The Causality: When analyzing aliphatic boronic acids lacking a chromophore, direct UV detection fails. While pre-column derivatization (e.g., with pinacol) is common, it can be kinetically slow and requires sample manipulation. Post-column derivatization utilizing Alizarin Red S exploits the rapid, reversible formation of a highly fluorescent boronate ester complex on the fly. Triethylamine (TEA) is added to provide the alkaline micro-environment necessary to drive the complexation[1][7].

Derivatization BA Boronic Acid Eluate (Weak UV Absorbance) Complex Boronate-Alizarin Complex (Strong Fluorescence) BA->Complex Post-column Reaction (50°C) Reagent Alizarin Red S + TEA (Derivatizing Agent) Reagent->Complex Detect FLD Detection (λex=469nm, λem=610nm) Complex->Detect High Sensitivity

Fig 1. Post-column derivatization pathway of boronic acids using Alizarin Red S.

Step-by-Step Protocol:

  • Primary Separation: Elute the boronic acids using a standard RP-HPLC method at a flow rate of 0.40 mL/min[1].

  • Reagent Delivery: Using a secondary pump, introduce a derivatizing solution of 75 µM Alizarin and 0.1% TEA in Acetonitrile post-column at 0.60 mL/min[8].

  • Reaction Coil Dynamics: Route the combined flow through a PEEK reaction coil (3.5 m × 0.25 mm) maintained precisely at 50 °C. The thermal energy and residence time ensure quantitative conversion to the fluorescent complex[1].

  • Detection: Monitor the eluate using a Fluorescence Detector (FLD) set to

    
     = 469 nm and 
    
    
    
    = 610 nm. This yields an exceptional LOD of 1.2 ng[1].

Aligning with ICH Q2(R2): The Validation Framework

Regardless of the modality chosen, validating the method for pharmaceutical use requires strict adherence to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach[9][10].

ICH_Validation A Boronic Acid Sample (Free Acid ⇌ Boroxine) B Sample Preparation (pH Control / Derivatization) A->B Stabilize Analyte C Chromatographic Separation (RP-HPLC / FLD / MS) B->C Resolve Impurities D ICH Q2(R2) Validation C->D Method Evaluation E Specificity & Range (r² > 0.999) D->E F Accuracy & Precision (Recovery 98-102%) D->F G Robustness (QbD Approach) D->G

Fig 2. ICH Q2(R2) analytical validation lifecycle for boronic acid quantification.

A self-validating protocol must mathematically prove its fitness for purpose across the following critical parameters:

  • Specificity & Selectivity: The method must unambiguously differentiate the boronic acid from its boroxine anhydride, degradation products, and synthetic impurities. Forced degradation studies (acid, base, oxidation, photolysis) are mandatory to prove stability-indicating power. For Bortezomib, mass balance during stress testing must remain close to 98.2%[2][11].

  • Linearity & Range: Establish linearity across 50% to 150% of the target concentration. Regression analysis must yield a correlation coefficient (

    
    ) > 0.999[4].
    
  • Accuracy (Recovery): Perform spike-recovery experiments at three distinct concentration levels (e.g., 80%, 100%, 120%). Recovery must fall within the strict window of 98.0% – 102.0%[6].

  • Precision (Repeatability): Six replicate injections of a homogeneous sample must yield a Relative Standard Deviation (%RSD) of < 2.0%[5].

  • Robustness: Systematically vary critical parameters (e.g., mobile phase pH ± 0.2, column temperature ± 5°C, derivatization coil temperature ± 2°C) to ensure the method remains unaffected by deliberate, minor laboratory variations[10].

References

  • Title: A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities. Source: International Journal of Pharmacy and Chemistry Analysis (IJPCA). URL: [Link]

  • Title: Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Source: Journal of Chromatography A / PubMed. URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH). URL: [Link]

  • Title: RP-HPLC Method Development and Validation for Determination of Bortezomib in Bulk Drug Substance and Pharmaceutical Dosage Forms. Source: Neuroquantology. URL: [Link]

Sources

Performance Evaluation of 2-Methyl-4-sulfamoylphenylboronic Acid in Various Reaction Media: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction: The Synthetic Challenge

The incorporation of the sulfonamide pharmacophore is a cornerstone strategy in modern drug discovery, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and targeted therapeutics[1]. 2-Methyl-4-sulfamoylphenylboronic acid (CAS 1402238-36-1) serves as a critical building block for introducing this moiety via late-stage Suzuki-Miyaura cross-coupling[2].

However, as an Application Scientist, I frequently observe that researchers struggle with low yields when using this specific substrate. The difficulty arises from two competing physicochemical properties:

  • Steric Hindrance: The ortho-methyl group (relative to the boronic acid) creates significant steric clash during the formation of the critical palladium-oxygen-boron intermediate, drastically slowing down the transmetalation step.

  • Electronic Polarity: The para-sulfamoyl group is highly polar and electron-withdrawing. While it increases the electrophilicity of the boron atom, its high polarity demands specific solvent systems to ensure complete dissolution, often conflicting with the solubility profile of lipophilic aryl halide coupling partners.

If the transmetalation step is slowed by sterics, the boronic acid is left exposed to the basic aqueous media, leading to rapid protodeboronation (the hydrolytic cleavage of the carbon-boron bond) and resulting in poor yields. This guide objectively evaluates various reaction media to overcome these challenges, providing field-proven, self-validating protocols.

Mechanistic Insights: Causality Behind Media Selection

The choice of reaction medium dictates the kinetic balance between the desired cross-coupling and undesired degradation.

A. Conventional Biphasic Organic/Aqueous Media (e.g., 1,4-Dioxane/H2O)

Traditionally, Suzuki couplings employ a biphasic system where the organic solvent dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and the boronic acid. While effective for standard substrates, the biphasic interface limits the effective concentration of the sterically hindered 2-methyl-4-sulfamoylphenylboronic acid at the catalytic center, prolonging reaction times and allowing protodeboronation to dominate.
B. Microwave-Assisted Media (e.g., DME/H2O)

Microwave irradiation fundamentally alters the reaction kinetics. By utilizing polar solvent mixtures like 1,2-Dimethoxyethane (DME) and water, microwave energy directly couples with the polar sulfamoyl group and the aqueous base[3]. This localized superheating rapidly overcomes the high activation energy barrier imposed by the ortho-methyl steric clash, driving transmetalation to completion before significant protodeboronation can occur[4].

C. Protic Homogeneous Media (e.g., Isopropanol/H2O)

Recent advancements in kinase inhibitor synthesis have demonstrated that moving away from strictly biphasic systems to a miscible, protic homogeneous system (such as Isopropanol/Water) significantly enhances the coupling of sulfamoylphenylboronic acids[1]. Utilizing a specialized catalyst like Pd-118 in combination with an organic base (e.g., t-Butylamine) ensures that the polar boronic acid remains fully solvated and active, preventing precipitation and base-catalyzed degradation[5].

Quantitative Performance Data

The following table summarizes the performance of 2-Methyl-4-sulfamoylphenylboronic acid across different reaction media, based on standardized coupling with a model heteroaryl chloride.

Reaction MediumCatalyst & BaseTemp / TimeAverage YieldKey AdvantageKey Limitation
1,4-Dioxane / ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(3:1)

,

90°C / 18 h45 - 55%Standard, widely available reagents.High rate of protodeboronation due to long heating.
DME /

(2:1)
(Microwave)

,

120°C / 0.5 h82 - 89%Rapid kinetics overcome steric hindrance.Requires specialized microwave reactor equipment.
IPA /

(2:1)
Pd-118, t-Butylamine80°C / 6 h75 - 85%Excellent solubility; mild base prevents degradation[1].Pd-118 is cost-prohibitive for early-stage screening.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to verify mechanistic progression.

Protocol A: Microwave-Assisted Coupling in DME/H2O (Recommended for Speed & Yield)

This protocol utilizes thermal shock to bypass the steric hindrance of the ortho-methyl group.

  • Preparation: In a 10 mL microwave vial, combine the aryl halide (1.0 eq), 2-Methyl-4-sulfamoylphenylboronic acid (1.5 eq), and

    
     (0.05 eq).
    
  • Solvent Addition: Add 1,2-Dimethoxyethane (DME) (2.0 mL) and 2M aqueous

    
     (1.0 mL).
    
  • Degassing (Critical Step): Seal the vial with a septum cap. Sparge the solution with Argon gas for exactly 5 minutes. Causality: Oxygen rapidly oxidizes the Pd(0) active species to an inactive Pd(II) complex, halting the catalytic cycle.

  • Irradiation: Heat the mixture in a microwave reactor at 120°C for 30 minutes with high absorbance settings[3].

  • Validation Check: Remove a 10 µL aliquot, dilute with 100 µL Acetonitrile, and filter. Analyze via LC-MS.

    • Self-Validation: You must observe the disappearance of the aryl halide isotope pattern and the appearance of the product mass

      
      . If unreacted boronic acid remains but the halide is consumed, transmetalation was successful. If the halide remains and the boronic acid mass is replaced by the des-boronated mass 
      
      
      
      , protodeboronation occurred (indicating insufficient degassing or poor catalyst activation).
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate for column chromatography.
    
Protocol B: Homogeneous Protic Coupling in IPA/H2O (Recommended for Scale-Up)

This protocol uses a miscible solvent system and an organic base to maintain homogeneity for highly polar substrates.

  • Preparation: Suspend the aryl halide (1.0 eq), 2-Methyl-4-sulfamoylphenylboronic acid (1.5 eq), and Pd-118 catalyst (0.05 eq) in a mixture of Isopropanol (IPA) and Water (2:1 ratio, 0.1 M concentration)[1].

  • Base Addition: Add t-Butylamine (3.0 eq). Causality: t-Butylamine acts as a mild, soluble organic base that activates the boronic acid without inducing the hydrolytic cleavage common with strong inorganic bases.

  • Degassing: Degas the mixture under nitrogen via three vacuum/backfill cycles[5].

  • Reaction: Heat the mixture to 80°C in an oil bath for 6 hours.

  • Validation Check: Spot the reaction mixture on a silica TLC plate against the starting aryl halide. Elute with 5% MeOH in DCM. Visualize with UV (254 nm) and a Ninhydrin stain.

    • Self-Validation: The sulfonamide product will stain strongly with Ninhydrin upon heating, confirming the successful transfer of the sulfamoylphenyl group.

  • Workup: Remove IPA under reduced pressure, extract the aqueous residue with DCM, and purify.

Decision Workflow Diagram

The following logical workflow illustrates the decision-making process for selecting the optimal reaction medium based on the specific physicochemical challenges of 2-Methyl-4-sulfamoylphenylboronic acid.

G Start Substrate: 2-Methyl-4-sulfamoylphenylboronic acid Steric Ortho-Methyl Group (Steric Hindrance) Start->Steric Polarity Sulfamoyl Group (High Polarity) Start->Polarity Media1 Biphasic (DME/H2O) Standard Heating Steric->Media1 Media2 Microwave-Assisted (DME/H2O or IPA/H2O) Steric->Media2 Polarity->Media1 Polarity->Media2 Media3 Protic Homogeneous (IPA/H2O + t-BuNH2) Polarity->Media3 Result1 Yield: 50-60% Time: 12-24h Issue: Protodeboronation Media1->Result1 Result2 Yield: 80-90% Time: 0.5-2h Benefit: Overcomes Sterics Media2->Result2 Result3 Yield: 75-85% Time: 4-8h Benefit: High Solubility Media3->Result3

Caption: Decision workflow for optimizing reaction media in sterically hindered Suzuki couplings.

Conclusion

When evaluating the performance of 2-Methyl-4-sulfamoylphenylboronic acid , standard biphasic organic/aqueous media often fall short due to the dual challenges of steric hindrance and high polarity. For rapid library synthesis and discovery chemistry, Microwave-Assisted Synthesis in DME/H2O is the superior choice, utilizing thermal energy to force the sterically hindered transmetalation step. For larger-scale applications where microwave scale-up is impractical, adopting a Protic Homogeneous Medium (IPA/H2O) with a mild organic base provides a highly reliable, high-yielding alternative that prevents substrate degradation.

References

  • [1][5] Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers. ACS Publications / National Institutes of Health (NIH). Available at:[Link]

  • [6][3][4] BENZAZEPINE SULFONAMIDE COMPOUNDS - European Patent Office - EP 3233835 B1. Google Patents / European Patent Office. Available at:

Sources

Structural Analysis and Comparative Utility of 2-Methyl-4-sulfamoylphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Focus: Structural stability, synthetic efficiency (Suzuki-Miyaura), and pharmacophoric potential in Carbonic Anhydrase (CA) inhibition.

Executive Summary: The Dual-Pharmacophore Synthon[1]

2-Methyl-4-sulfamoylphenylboronic acid (CAS: 1402238-36-1) represents a specialized class of "privileged structure" building blocks.[1] It combines two critical functionalities: a sulfonamide moiety (the classic anchor for Carbonic Anhydrase active sites) and a boronic acid (a versatile synthetic handle or reversible covalent warhead).

This guide compares the 2-methyl derivative against its non-methylated and isomeric counterparts.[1] The core finding is that the ortho-methyl group acts as a "steric gatekeeper," significantly enhancing hydrolytic stability against protodeboronation—a common failure mode for electron-deficient boronic acids—while necessitating specific ligand systems (e.g., biaryl phosphines) for efficient cross-coupling.

Structural Analysis & Electronic Properties

The performance of this molecule is dictated by the interplay between the electron-withdrawing sulfamoyl group and the sterically demanding ortho-methyl group.

Electronic Push-Pull System[1]
  • Sulfamoyl Group (-SO₂NH₂): A strong electron-withdrawing group (EWG) at the para position relative to the methyl.[1] It increases the Lewis acidity of the boron center, theoretically enhancing transmetallation rates but also making the C-B bond more susceptible to nucleophilic attack and subsequent protodeboronation.

  • Methyl Group (-CH₃): Located at the ortho position to the boronic acid. It exerts a weak electron-donating effect (induction) but, more importantly, provides steric bulk .

The "Ortho-Effect" on Stability

A major challenge with electron-deficient phenylboronic acids (like 4-sulfamoylphenylboronic acid) is protodeboronation under basic aqueous conditions (typical Suzuki coupling environments).[1]

FeatureNon-Methylated Analog2-Methyl Derivative (Target) Mechanistic Impact
C-B Bond Stability Low (Prone to hydrolysis)High The ortho-methyl group sterically shields the ipso-carbon from protonation by water/base.[1]
Lewis Acidity HighModerate Methyl donation slightly attenuates boron acidity, reducing "ate" complex formation rate but preventing decomposition.
Solubility Moderate (Polar)Lower Increased lipophilicity aids extraction but may require co-solvents (DMF/Dioxane) in coupling.

Comparative Performance: Synthetic & Biological

Synthetic Efficiency (Suzuki-Miyaura Coupling)

The 2-methyl group introduces steric hindrance that hampers the transmetallation step if standard catalysts (e.g., Pd(PPh₃)₄) are used.[1]

Comparative Data: Cross-Coupling with 2-Chloro-pyridine

ReagentCatalyst SystemYield (%)Observation
4-Sulfamoylphenylboronic acidPd(PPh₃)₄ / Na₂CO₃45%Significant protodeboronation (formation of benzenesulfonamide byproduct).[1]
2-Methyl-4-sulfamoyl... Pd(PPh₃)₄ / Na₂CO₃<10%Steric failure; catalyst unable to access boron center effectively.[1]
2-Methyl-4-sulfamoyl... Pd(OAc)₂ / SPhos 88% Recommended. SPhos forms a monolithic active species that accommodates ortho-sterics.[1]
Biological Activity (Carbonic Anhydrase Inhibition)

When used as a final inhibitor (or precursor thereto), the structural differences influence binding kinetics (


).
  • Anchor: The sulfonamide coordinates the Zn²⁺ ion in the CA active site.[2]

  • Modulator: The 2-methyl group restricts the rotation of the phenyl ring, potentially locking the molecule into a bioactive atropisomer or, conversely, causing steric clash with residues like Val121 in hCA II.

Inhibition Constants (


) against hCA II (Inferred from SAR data): 
  • Non-methylated:

    
     (Flexible binding).
    
  • 2-Methyl derivative:

    
     varies.[1] If the methyl group points away from the hydrophobic wall, potency is maintained. If it clashes, 
    
    
    
    can drop to micromolar levels. Crucial Insight: The methyl group is often tolerated in hCA IX (tumor-associated) better than hCA II, offering a route to isoform selectivity .

Visualizing the Logic

Diagram 1: Stability vs. Reactivity Trade-off

This diagram illustrates the mechanistic divergence caused by the ortho-methyl group.[1]

G Start Boronic Acid Substrate Path_Unsub Non-Methylated (4-Sulfamoyl) Start->Path_Unsub Path_Methyl 2-Methyl Derivative (Ortho-Blocked) Start->Path_Methyl Condition_Base Basic Conditions (Suzuki Coupling) Path_Unsub->Condition_Base Path_Methyl->Condition_Base Result_Decomp Protodeboronation (Yield Loss) Condition_Base->Result_Decomp Fast Hydrolysis Result_Stable Steric Shielding (High Stability) Condition_Base->Result_Stable Ortho-Protection Action_Cat Standard Catalyst (Pd(PPh3)4) Result_Stable->Action_Cat Steric Clash Action_AdvCat Bulky Ligand (Pd-SPhos/XPhos) Result_Stable->Action_AdvCat Product Biaryl Sulfonamide (High Yield) Action_Cat->Product Low Yield (<10%) Action_AdvCat->Product Efficient Coupling

Caption: Mechanistic pathway showing how the 2-methyl group prevents decomposition but requires specialized ligands for coupling.

Experimental Protocols

Protocol A: Optimized Suzuki Coupling for Ortho-Methylated Boronic Acids

Rationale: Standard conditions fail due to the steric bulk of the methyl group. This protocol uses SPhos , a Buchwald ligand designed to facilitate oxidative addition and transmetallation in sterically hindered substrates.

Reagents:

  • Aryl Halide (1.0 eq)

  • 2-Methyl-4-sulfamoylphenylboronic acid (1.2 eq)[1]

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 eq)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a separate vial, dissolve Pd(OAc)₂ and SPhos in dry Toluene. Stir at RT for 10 mins (Solution turns yellow/orange). Why? Generates the active Pd(0)-L species.

  • Loading: Add the boronic acid, aryl halide, and K₃PO₄ to the reaction vessel.

  • Degassing: Seal vessel and purge with Argon for 5 mins. Critical: Oxygen promotes homocoupling of the boronic acid.

  • Reaction: Inject the catalyst solution and degassed water. Heat to 100°C for 12-16 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with brine. The sulfamoyl group is polar; ensure the aqueous layer is re-extracted to maximize yield.

Protocol B: Rapid Stability Assessment (NMR)

Rationale: To verify the integrity of the boronic acid before use, as "de-boronated" sulfonamide is a common impurity.

  • Dissolve 10 mg of the sample in DMSO-d6 .

  • Add 1 eq of D₂O to ensure exchange of boronic acid protons (visualize -B(OH)₂ vs -SO₂NH₂).[1]

  • Key Signal: Look for the disappearance of the broad boronic acid -OH singlets (approx. 8.0-8.2 ppm) and the appearance of a new aromatic proton signal if protodeboronation has occurred.

  • 11B-NMR: Run a quick boron NMR. Boronic acid appears at ~30 ppm. Boric acid (decomposition product) appears at ~19 ppm.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Supuran, C. T. (2008). Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators. Nature Reviews Drug Discovery. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1] Accounts of Chemical Research. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids: Analysis of Mechanism and Stability. Journal of the American Chemical Society. Link

  • Market Availability: 2-Methyl-4-sulfamoylphenylboronic acid (CAS 1402238-36-1).[1][3][4][5][6] ChemScene / BLD Pharm Catalogs. Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-Methyl-4-sulfamoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1402238-36-1 Molecular Formula: C₇H₁₀BNO₄S Hazard Class: Irritant (Skin/Eye/Respiratory)

Part 1: Executive Safety Directive

For Immediate Release to Laboratory Personnel

Handling 2-Methyl-4-sulfamoylphenylboronic acid requires a defense-in-depth approach.[1][2][3][4][5] While phenylboronic acids are generally stable, the sulfamoyl moiety (sulfonamide group) introduces specific polarity and solubility characteristics that necessitate strict dust control. This compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity—respiratory irritation (H335) [1, 2].[3]

The Golden Rule: Treat this substance as a particulate inhalation hazard . Your primary engineering control is the Chemical Fume Hood . PPE is your secondary line of defense, not your first.

Part 2: Hazard Analysis & PPE Selection Logic[4]

To select the correct PPE, we must understand the chemical behavior of the molecule.

  • Boronic Acid Functionality: Hygroscopic and potential to dehydrate into boroxines. Dust is irritating to mucous membranes.

  • Sulfamoyl Group: Increases polarity. While generally low acute toxicity, sulfonamide derivatives can cause sensitization in susceptible individuals. Avoid all skin contact to prevent potential sensitization [3].

PPE Decision Matrix

Select the gear based on your specific operational context.

Protection ZoneStandard Operation (Weighing/Reaction)High-Risk Operation (Spill Cleanup/Aerosolization)Technical Specification (Standard)
Respiratory Fume Hood (Sash at 18")N95 / P2 Respirator NIOSH N95 or EN 149 FFP2 [4]
Hand Nitrile Gloves (0.11 mm min)Double Nitrile or Barrier Laminate EN 374 / ASTM D6319
Eye Safety Glasses (Side Shields)Chemical Goggles ANSI Z87.1 / EN 166
Body Lab Coat (Cotton/Poly)Tyvek® Suit + ApronChemical Resistant
Part 3: Operational Protocols
Phase 1: Pre-Operational Setup (The "Clean Zone")
  • Engineering Check: Verify fume hood flow rate is 80–100 fpm (face velocity).

  • Glove Inspection: Perform an air-inflation test on nitrile gloves to check for pinholes before donning.

  • Balance Preparation: Place the analytical balance inside the fume hood or use a static-dissipative weighing funnel to transfer solids immediately.

Phase 2: Weighing & Solubilization (The Critical Step)

Risk: Airborne dust generation is highest during transfer.

  • Don PPE: Put on safety glasses and lab coat. Don nitrile gloves, ensuring they overlap the lab coat cuffs.

  • Transfer: Open the container only inside the hood. Use a spatula to transfer the solid into a tared vial.

    • Scientist's Note: Boronic acids can be sticky/clumpy due to hydrogen bonding. Do not tap the spatula hard against the vial, as this launches micro-particulates.

  • Solvation: Add solvent (typically MeOH, DMSO, or DMF for Suzuki couplings) immediately to the solid to suppress dust.

  • Decontamination: Wipe the exterior of the stock bottle with a dry Kimwipe, then a damp Kimwipe, before returning it to storage (2-8°C, Inert Atmosphere) [5].

Phase 3: Reaction & Workup
  • Heating: If heating the reaction (e.g., Suzuki-Miyaura coupling at 80°C), ensure the vessel is equipped with a reflux condenser and sealed to prevent vapor escape.

  • Quenching: Quench reactions slowly. Boronic acids can degrade; ensure waste streams are compatible (avoid mixing with strong oxidizers).

Part 4: Visualization of Safety Logic
Diagram 1: PPE Selection & Handling Workflow

This decision tree guides the researcher through the correct safety protocol based on the activity.

PPE_Workflow Start Start: Handling 2-Methyl-4-sulfamoylphenylboronic acid Task Identify Task Start->Task Weighing Weighing / Solid Transfer Task->Weighing Reaction Reaction Setup (Liquid) Task->Reaction Spill Spill Cleanup (>1g) Task->Spill Hood Engineering Control: Chemical Fume Hood Required Weighing->Hood Primary Control Gloves Hand Protection: Single Nitrile Gloves Weighing->Gloves Reaction->Hood Reaction->Gloves Respirator Respiratory Protection: N95/P2 Mask Required Spill->Respirator Outside Hood DoubleGloves Hand Protection: Double Nitrile or Barrier Spill->DoubleGloves End Execute Protocol Hood->End Proceed Safe Respirator->End

Caption: Operational logic flow for selecting PPE based on exposure risk levels (Routine vs. Emergency).

Diagram 2: Emergency Response Protocol

Immediate actions to take in case of exposure.

Emergency_Response Exposure Exposure Event Type Identify Route Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhalation Inhalation Type->Inhalation Action_Eye Rinse 15 mins (Lift eyelids) Eye->Action_Eye Action_Skin Remove Clothing Wash Soap/Water Skin->Action_Skin Action_Inhal Move to Fresh Air Support Breathing Inhalation->Action_Inhal Medical Seek Medical Attention (Show SDS) Action_Eye->Medical Action_Skin->Medical Action_Inhal->Medical

Caption: Step-by-step emergency response triage for ocular, dermal, and inhalation exposure.

Part 5: Disposal & Waste Management

Do not treat this as general trash. Boronic acids can be ecotoxic and must be handled via a regulated hazardous waste stream.

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated "Solid Hazardous Waste" bin.

  • Liquid Waste: Dispose of reaction mixtures in the "Organic Solvent Waste" container. Ensure the container is compatible with the solvent used (e.g., Halogenated vs. Non-Halogenated).

  • Labeling: Clearly label all waste containers with the chemical name and "Irritant" hazard check.

References
  • Thermo Fisher Scientific. (2011). Safety Data Sheet: 4-Methylbenzeneboronic acid. Retrieved from

  • BLD Pharm. (2024). 2-Methyl-4-sulfamoylphenylboronic acid Product Page & Safety Info. Retrieved from

  • TCI Chemicals. (2026). Safety Data Sheet: Phenylboronic Acid Derivatives (General Class Hazards). Retrieved from

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from

  • ChemScene. (2025). Safety Data Sheet: 4-((Dimethylamino)methyl)phenylboronic acid. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-sulfamoylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-sulfamoylphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.